molecular formula C4H3N3O B2416998 2-Aminooxazole-4-carbonitrile CAS No. 1240598-27-9; 1538711-33-9

2-Aminooxazole-4-carbonitrile

Cat. No.: B2416998
CAS No.: 1240598-27-9; 1538711-33-9
M. Wt: 109.088
InChI Key: SQXSAKSTBAYJJW-UHFFFAOYSA-N
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Description

2-Aminooxazole-4-carbonitrile is a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound serves as a versatile precursor for the construction of complex heterocyclic scaffolds, particularly the oxazolo[5,4-d]pyrimidine system, which is structurally similar to purine bases . This structural analogy makes derivatives built from this core highly relevant for developing potential antimetabolites . Researchers utilize 2-aminooxazole-4-carbonitriles in the synthesis of diverse compound libraries. For instance, these compounds can be further functionalized via [3+2] cycloaddition reactions with azides to form 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles, introducing a bioisosteric tetrazole moiety that can mimic a carboxylic acid in molecular interactions . The core structure is also instrumental in generating molecular diversity through microwave-mediated synthesis and flow chemistry techniques, enabling the rapid exploration of chemical space for biological screening . Derivatives originating from this building block have shown a range of promising biological activities in scientific studies, including immunosuppressive, antiviral, and anticancer effects in preliminary in vitro models . Some synthesized compounds have demonstrated micromolar affinity for cannabinoid (CB1/CB2) receptors, highlighting their potential in neuropharmacological research . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O/c5-1-3-2-8-4(6)7-3/h2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXSAKSTBAYJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240598-27-9
Record name 2-aminooxazole-4-carbonitrile
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Foundational & Exploratory

2-Aminooxazole-4-carbonitrile: Technical Profile & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of 2-Aminooxazole-4-carbonitrile , a critical heterocyclic building block.

Executive Summary

2-Aminooxazole-4-carbonitrile (CAS: 1240598-27-9) is a bifunctional heterocyclic scaffold increasingly utilized in drug discovery as a bioisostere of 2-aminothiazoles. Unlike its thiazole counterparts, the oxazole core offers a lower lipophilicity (ClogP) and eliminates the metabolic liability of sulfur oxidation, making it an attractive template for kinase inhibitors and antitubercular agents. This guide provides a validated synthetic workflow, physicochemical analysis, and application strategies for integrating this moiety into lead optimization campaigns.

Structural & Physicochemical Profile

The molecule features a 1,3-oxazole ring substituted at the C2 position with a primary amine and at the C4 position with a nitrile group. This substitution pattern creates a "push-pull" electronic system, where the electron-donating amine interacts with the electron-withdrawing nitrile through the aromatic ring.

PropertyDataRelevance
Formula C₄H₃N₃OLow molecular weight fragment (<150 Da).
MW 109.09 g/mol Ideal for Fragment-Based Drug Design (FBDD).
H-Bond Donors 2 (–NH₂)Critical for hinge binding in kinases.
H-Bond Acceptors 3 (N3, O1, –CN)Multiple vectors for dipole interactions.
Topological PSA ~78 ŲHigh polarity relative to size; good solubility.
Electronic Character Electron-deficient C4The nitrile group activates C5 for nucleophilic aromatic substitution (SNAr) in extreme conditions or lithiation.

Synthetic Pathways

Direct synthesis of 2-aminooxazoles is chemically distinct from 2-aminothiazoles. While thiazoles form readily via the Hantzsch reaction (thiourea +


-haloketone), the oxazole equivalent using urea is less reactive due to the lower nucleophilicity of urea's oxygen.

The most robust route to 2-aminooxazole-4-carbonitrile involves a stepwise construction starting from ethyl bromopyruvate, followed by functional group interconversion.

Validated Synthetic Workflow

The following pathway utilizes a modified condensation followed by amide dehydration.

Synthesis Start Ethyl Bromopyruvate + Urea Inter1 Ethyl 2-aminooxazole- 4-carboxylate Start->Inter1 1. EtOH, Reflux (Cyclocondensation) Inter2 2-Aminooxazole- 4-carboxamide Inter1->Inter2 2. NH3/MeOH (Ammonolysis) Product 2-Aminooxazole- 4-carbonitrile Inter2->Product 3. Cyanuric Chloride/DMF (Dehydration)

Figure 1: Stepwise synthesis of 2-aminooxazole-4-carbonitrile from acyclic precursors.

Mechanistic Insight[1]
  • Cyclocondensation: Urea acts as a dinucleophile. The initial attack by the urea nitrogen displaces the bromide, followed by the urea oxygen attacking the ketone carbonyl (cyclization). Dehydration yields the aromatic oxazole ester.

    • Note: Unlike N-substituted ureas, which fail in this reaction, unsubstituted urea reacts efficiently.

  • Ammonolysis: The ethyl ester is converted to the primary amide using methanolic ammonia. This step must be controlled to avoid attacking the C2-amine or ring opening.

  • Dehydration: The carboxamide is dehydrated to the nitrile.[1] Cyanuric chloride in DMF is the preferred reagent system over POCl₃, as it operates under milder conditions (avoiding polymerization of the electron-rich amine).

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-aminooxazole-4-carboxylate
  • Reagents: Ethyl bromopyruvate (1.0 eq), Urea (1.2 eq), Ethanol (anhydrous).

  • Procedure: Dissolve urea in ethanol. Add ethyl bromopyruvate dropwise at room temperature. Heat the mixture to reflux for 4–6 hours. Monitor by TLC (formation of a fluorescent spot).

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. Extract with EtOAc. The product often precipitates upon cooling or concentration.

  • Yield: Typically 50–65%.

Protocol B: Dehydration to 2-Aminooxazole-4-carbonitrile
  • Reagents: 2-Aminooxazole-4-carboxamide (1.0 eq), Cyanuric Chloride (0.5 eq), DMF (solvent).

  • Procedure: Dissolve the amide in DMF at 0°C. Add cyanuric chloride portion-wise (exothermic). Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Workup: Pour onto ice-water. The nitrile product may precipitate.[2][3] If not, extract with EtOAc/THF mixture (due to polarity).

  • Validation: IR spectrum should show a sharp peak at ~2220 cm⁻¹ (C≡N stretch).

Medicinal Chemistry Applications

Kinase Inhibition (ATP Mimicry)

The 2-aminooxazole motif is a classic adenine mimetic .

  • Hinge Binding: The N3 nitrogen and the C2-amino group form a donor-acceptor pair that hydrogen bonds with the kinase hinge region (e.g., Val/Leu residues).

  • Nitrile Vector: The C4-nitrile can project into the ribose binding pocket or the solvent front, interacting with lysine residues or water networks.

Antitubercular Bioisosteres

Research indicates 2-aminooxazoles are effective isosteres for 2-aminothiazoles in Mycobacterium tuberculosis inhibitors.

  • Advantage: The oxazole ring lowers the logP by approximately 1.0–1.5 units compared to thiazole, improving aqueous solubility.

  • Metabolic Stability: It removes the sulfur atom, which is susceptible to S-oxidation by cytochrome P450 enzymes.

Reactivity & Derivatization

The 4-carbonitrile group serves as a versatile handle for late-stage diversification:

  • Tetrazole Formation: Reaction with NaN₃/ZnBr₂ yields the tetrazole (carboxylic acid isostere).

  • Thioamide Synthesis: Reaction with H₂S or P₂S₅ yields the thioamide, a precursor for secondary heterocycle formation (e.g., bis-heterocycles).

Safety & Stability

  • Handling: 2-aminooxazoles are generally stable solids but can darken upon air oxidation over months. Store at -20°C under inert atmosphere.

  • Cyanuric Chloride: Highly toxic and corrosive. Reacts violently with water. All dehydration reactions must be performed in a fume hood with anhydrous solvents.

  • Nitrile Hazards: While the organic nitrile is less toxic than inorganic cyanides, it should be treated as a potential source of HCN under strong acidic/metabolic conditions.

References

  • Prebiotic Synthesis: Powner, M. W., Gerland, B., & Sutherland, J. D. (2009). Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature, 459, 239–242. Link

  • Medicinal Chemistry (Bioisosterism): Azzali, E., et al. (2020).[4] 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(6), 1435–1441. Link

  • Dehydration Methodology: Ray, S., et al. (2006). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 11(4), 263-268. Link

  • General Oxazole Synthesis: Connell, R. D., et al. (1989). A new synthesis of 2-aminooxazoles. Journal of Organic Chemistry, 54(14), 3359–3362.

Sources

An In-depth Technical Guide to 2-Aminooxazole-4-carbonitrile (CAS 1240598-27-9) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Aminooxazole-4-carbonitrile (CAS 1240598-27-9), a heterocyclic organic compound of interest to researchers and professionals in drug discovery and development. Given the limited publicly available data specific to this molecule, this guide synthesizes information on its core structure, the broader class of aminooxazole derivatives, and its closely related bioisostere, the 2-aminothiazole scaffold. This approach allows for informed predictions of its physicochemical properties, potential synthetic routes, and likely areas of biological activity, thereby providing a solid foundation for future research and application.

Introduction to 2-Aminooxazole-4-carbonitrile

2-Aminooxazole-4-carbonitrile is a small molecule featuring a 2-aminooxazole core functionalized with a nitrile group at the 4-position. The 2-aminooxazole scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[1][2] Its isosteric relationship with the well-studied 2-aminothiazole ring system further enhances its appeal, suggesting a similar potential for diverse pharmacological activities.[1][2] The presence of a nitrile group can influence the molecule's polarity, metabolic stability, and ability to participate in hydrogen bonding, potentially modulating its biological profile.

Physicochemical Properties

While specific experimental data for 2-Aminooxazole-4-carbonitrile is scarce, we can infer its general properties based on its structure and data from related compounds.

PropertyValue/PredictionSource/Rationale
CAS Number 1240598-27-9
Molecular Formula C₄H₃N₃OSupplier Data
Molecular Weight 109.09 g/mol Supplier Data
IUPAC Name 2-Aminooxazole-4-carbonitrile
Appearance Likely a solid at room temperatureBased on related aminooxazole structures[3]
Solubility Expected to have some solubility in organic solvents like DMSO and methanol. The oxazole and nitrile groups may impart some polarity, potentially allowing for limited aqueous solubility.Inferred from the properties of 2-aminooxazole and the general solubility of small organic molecules.[1]
Melting Point Not available.
Boiling Point Not available.

Synthesis Strategies

A potential synthetic pathway is outlined below:

Synthesis_Pathway reactant1 α-halo-β-ketonitrile intermediate Cyclization Intermediate reactant1->intermediate Condensation reactant2 Urea reactant2->intermediate product 2-Aminooxazole-4-carbonitrile intermediate->product Dehydration

Caption: Plausible synthetic route to 2-Aminooxazole-4-carbonitrile.

Experimental Protocol: A Generalized Approach

Based on similar syntheses of 2-aminooxazole derivatives, a general protocol can be proposed:[1][2]

  • Reaction Setup: To a solution of an appropriate α-halo-β-ketonitrile (e.g., 2-bromo-3-oxopropanenitrile) in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount or a slight excess of urea.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: The choice of a polar protic solvent like ethanol or a polar aprotic solvent like DMF is crucial to dissolve the reactants and facilitate the nucleophilic attack of urea on the α-haloketone.

  • Temperature: Heating is necessary to overcome the activation energy of the condensation and subsequent cyclization-dehydration steps.

  • Purification: Recrystallization or chromatography is essential to remove unreacted starting materials and byproducts to obtain the pure 2-Aminooxazole-4-carbonitrile.

Potential Biological Activities and Mechanisms of Action

The 2-aminooxazole scaffold is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities.[4] Therefore, it is reasonable to hypothesize that 2-Aminooxazole-4-carbonitrile could possess one or more of the following activities:

  • Antimicrobial Activity: Many 2-aminooxazole and 2-aminothiazole derivatives have demonstrated potent antibacterial and antifungal properties.[4][5][6][7] The mechanism often involves the inhibition of essential microbial enzymes.

  • Anticancer Activity: The 2-aminothiazole scaffold is present in several anticancer drugs.[5][6][7] These compounds can act through various mechanisms, including kinase inhibition and disruption of microtubule dynamics. The antiproliferative potential of related 2-aminothiazole derivatives has been documented.[8]

  • Anti-inflammatory Activity: Derivatives of 2-aminooxazoles have been investigated for their anti-inflammatory properties.[9]

  • Antioxidant Activity: Some 2-aminothiazole sulfonamide derivatives have shown potential as antioxidants.[10]

Hypothesized Mechanism of Action Workflow

The following diagram illustrates a general workflow for investigating the mechanism of action of a novel compound like 2-Aminooxazole-4-carbonitrile, assuming it exhibits a particular biological activity (e.g., anticancer).

MOA_Workflow cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Target Validation phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assay) target_id Target Identification (e.g., Affinity Chromatography, Proteomics) phenotypic_screening->target_id Identifies Bioactivity pathway_analysis Pathway Analysis (e.g., Western Blot, RNA-seq) target_id->pathway_analysis Identifies Potential Targets target_validation Target Validation (e.g., Gene Knockdown/Knockout, Overexpression) pathway_analysis->target_validation Suggests Key Pathways biochemical_assay Biochemical/Biophysical Assays (e.g., Enzyme Kinetics, SPR) target_validation->biochemical_assay Confirms Target Engagement conclusion conclusion biochemical_assay->conclusion Elucidated Mechanism of Action

Caption: A generalized workflow for elucidating the mechanism of action.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of 2-Aminooxazole-4-carbonitrile, a series of standardized in vitro assays can be employed.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

  • Cell Culture: Culture a selected cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions until it reaches logarithmic growth phase.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Aminooxazole-4-carbonitrile in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution Assay

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a specific microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of 2-Aminooxazole-4-carbonitrile in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Handling

Specific safety data for 2-Aminooxazole-4-carbonitrile is not available. However, based on related compounds, general laboratory safety precautions should be followed.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

2-Aminooxazole-4-carbonitrile represents a promising, yet underexplored, molecule for drug discovery. Its structural similarity to known bioactive scaffolds suggests a high potential for a range of pharmacological activities. This guide provides a foundational framework for initiating research on this compound, from its synthesis to its biological evaluation. Future studies should focus on:

  • Developing and optimizing a robust synthetic route for 2-Aminooxazole-4-carbonitrile.

  • Conducting comprehensive screening to identify its primary biological activities.

  • Elucidating the mechanism of action for any confirmed activities.

  • Investigating its structure-activity relationship (SAR) by synthesizing and testing related analogs.

The exploration of this and other novel aminooxazole derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • 2-Aminooxazole. In Wikipedia. [Link]

  • Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. (2012). Physical Chemistry Chemical Physics. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • (A) Scheme for the synthesis of 2-aminooxazole and 2-aminoimidazole... (n.d.). ResearchGate. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (n.d.). ResearchGate. [Link]

  • Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. (n.d.). ResearchGate. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). National Institutes of Health. [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

  • (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022). ResearchGate. [Link]

  • 2-Aminothiazole-4-carboxylic acid. (n.d.). PubChem. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. [Link]

  • Oxazole Synthesis from Acetylenes and Nitriles. (2017). Scientific Update. [Link]

  • Derivatives of 2-aminooxazoles showing antiinflammatory activity. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Supporting Information. (n.d.). ScienceOpen. [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Safety Data Sheet: 4-Aminobenzonitrile. (2025). Carl ROTH. [Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C–H Addition to Nitriles/Cyclization Sequences. (2019). Organic Letters. [Link]

  • 2-Aminooxazole. (n.d.). PubChem. [Link]

Sources

Heterocyclic Nitrile Building Blocks: A Strategic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyano group (–CN) has evolved from a simple auxiliary substituent into a cornerstone of modern medicinal chemistry. Found in over 30 FDA-approved therapeutics, heterocyclic nitriles serve three distinct strategic functions: bioisosteric replacement for carbonyls and halogens, metabolic blocking to extend half-life, and electrophilic warheads for targeted covalent inhibition.

This technical guide synthesizes the structural logic, synthetic pathways, and mechanistic applications of heterocyclic nitriles, providing a roadmap for their integration into drug discovery programs.

Part 1: The Medicinal Chemistry of the Cyano Group

Electronic and Physicochemical Properties

The nitrile group is a linear, rod-like pharmacophore with a strong dipole moment (~3.9 D). Its small steric footprint (similar to a chloride atom) allows it to penetrate deep binding pockets while exerting significant electronic influence.

  • Hydrogen Bond Acceptor: The nitrogen lone pair acts as a weak-to-moderate hydrogen bond acceptor (

    
     of conjugate acid ~ -10), often interacting with backbone amides or serine hydroxyls.
    
  • Bioisosterism:

    • Carbonyl Replacement: Nitriles mimic the electrostatics of carbonyls in amides and esters but are generally more metabolically stable against hydrolysis.

    • Halogen Replacement: In aryl systems, a nitrile can replace a chloride or bromide to improve solubility (lower logP) while maintaining electron-withdrawing effects.

Metabolic "Blocking"

Metabolic hotspots, particularly electron-rich aromatic rings prone to CYP450 oxidation, can be stabilized by introducing a nitrile. The strong electron-withdrawing nature (


) deactivates the ring toward oxidative metabolism, effectively blocking the formation of toxic metabolites or extending the drug's half-life (

).

Part 2: Strategic Applications in Drug Design

Mode 1: Non-Covalent Interactions

In many kinase inhibitors, the nitrile group functions purely as a binding anchor.

  • Case Study: Ruxolitinib (JAK1/2 Inhibitor) [1][2]

    • Role: The nitrile on the cyclopentyl ring does not form a covalent bond. Instead, it occupies a specific pocket within the ATP-binding site, contributing to shape complementarity and van der Waals interactions.

  • Case Study: Letrozole (Aromatase Inhibitor)

    • Role:Heme Coordination. The nitrile nitrogen acts as a Type II ligand, coordinating directly to the Heme iron (

      
      ) of the CYP19A1 (aromatase) enzyme.[3] This blocks the active site, preventing the conversion of androgens to estrogens.
      
Mode 2: The Covalent Warhead

The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by catalytic cysteine (thiol) or serine (hydroxyl) residues. Unlike acrylamides (often irreversible), nitriles typically form reversible covalent adducts (thioimidates or imidates), allowing for high potency with reduced risk of permanent off-target haptenization.

  • Case Study: Vildagliptin & Saxagliptin (DPP-4 Inhibitors)

    • Target: Serine 630 of Dipeptidyl Peptidase-4.[4]

    • Mechanism:[2][4][5][6][7][8][9] The nitrile reacts with the hydroxyl group of Ser630 to form an imidate adduct. Saxagliptin exhibits slow-binding, reversible kinetics, while Vildagliptin forms a "pseudo-irreversible" complex due to slow dissociation rates.

  • Case Study: Odanacatib (Cathepsin K Inhibitor)

    • Target: Cysteine 25 of Cathepsin K.[10]

    • Mechanism:[2][4][5][6][7][8][9] The nitrile forms a reversible thioimidate adduct.[11] This reversibility is crucial for avoiding the immunogenicity often associated with permanent protein modification.

Visualization: Covalent Inhibition Mechanism

The following diagram illustrates the reversible attack of a cysteine residue on a nitrile warhead.

NitrileWarheadMechanism Enzyme Free Enzyme (Cys-SH) Complex Non-Covalent Complex (E•I) Enzyme->Complex Binding Inhibitor Nitrile Inhibitor (R-CN) Inhibitor->Complex TS Transition State (Nu Attack) Complex->TS Nucleophilic Attack Adduct Thioimidate Adduct (Covalent E-I) TS->Adduct Bond Formation Adduct->Complex Reversible Dissociation

Figure 1: Mechanism of reversible covalent inhibition by nitrile warheads. The catalytic cysteine attacks the nitrile carbon to form a thioimidate.

Part 3: Synthetic Methodologies

Constructing heterocyclic nitriles requires robust methods that tolerate nitrogen-rich scaffolds. Traditional methods like the Sandmeyer reaction or high-temperature Rosenmund-von Braun reaction often fail with sensitive heterocycles.

Advanced Protocol: Pd-Catalyzed Cyanation

The most reliable modern method utilizes Palladium catalysis with non-toxic cyanide sources like


 (potassium ferrocyanide). This method avoids the dangers of free cyanide gas and operates under milder conditions.
Experimental Protocol: Cyanation of Heteroaryl Halides

Objective: Conversion of a heteroaryl bromide to a heteroaryl nitrile.

Reagents:

  • Substrate: Heteroaryl Bromide (1.0 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos (2-4 mol%)

  • Cyanide Source:

    
     (0.5 equiv)
    
  • Base:

    
     (1.0 equiv)
    
  • Solvent: DMA (N,N-Dimethylacetamide) or NMP

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with the heteroaryl bromide (1 mmol),

    
     (211 mg, 0.5 mmol), 
    
    
    
    (106 mg, 1 mmol), and the Pd-catalyst/Ligand complex.
  • Solvation: Add anhydrous DMA (3-5 mL). The solution should be degassed (sparged with Argon for 10 mins) prior to addition if not working in a glovebox.

  • Reaction: Seal the vial and heat to 120°C for 12–16 hours. Monitor reaction progress via LC-MS (looking for M-Br+CN mass shift).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Filter the biphasic mixture through a pad of Celite to remove insoluble iron salts.

  • Extraction: Wash the organic layer with water (3x) and brine (1x) to remove DMA. Dry over

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Safety Note: While


 is non-toxic, under strongly acidic conditions it can release HCN gas. Ensure basic conditions are maintained and work in a well-ventilated fume hood.
Visualization: Synthetic Workflow

SyntheticPathway Start Heteroaryl Halide (Ar-Br / Ar-Cl) Intermediate Pd(II)-Cyano Complex (Transmetallation) Start->Intermediate Oxidative Addition Reagents Pd(OAc)2 / dppf K4[Fe(CN)6] Na2CO3, DMA, 120°C Reagents->Intermediate Ligand Exchange Product Heteroaryl Nitrile (Ar-CN) Intermediate->Product Reductive Elimination

Figure 2: Palladium-catalyzed cyanation workflow using non-toxic ferrocyanide.

Part 4: Data Summary of FDA-Approved Nitrile Drugs

Drug NameIndicationTargetNitrile Function
Vildagliptin Type 2 DiabetesDPP-4 (Serine Protease)Covalent Warhead (Reversible Imidate)
Saxagliptin Type 2 DiabetesDPP-4 (Serine Protease)Covalent Warhead (Reversible Imidate)
Ruxolitinib MyelofibrosisJAK1/JAK2Binding Anchor (H-bond / Shape)
Letrozole Breast CancerAromatase (CYP19A1)Metal Coordination (Binds Heme Iron)
Rilpivirine HIV-1 InfectionReverse TranscriptaseElectronic Modulation (Pi-stacking/Solubility)
Odanacatib *OsteoporosisCathepsin KCovalent Warhead (Reversible Thioimidate)

*Odanacatib reached Phase III clinical trials but was discontinued; it remains the primary reference for nitrile-cysteine targeting.

References

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the cyano group. Journal of Medicinal Chemistry.

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.

  • Schirmeister, T., et al. (2016). Cysteine Protease Inhibitors Containing the Nitrile Warhead. Chemical Reviews.

  • U.S. Food and Drug Administration. Drug Approval Package: Jakavi (Ruxolitinib).[6]

  • Furet, P., et al. (2019). Structure-Based Design of Nitrile-Containing Inhibitors of Dipeptidyl Peptidase 4. Journal of Medicinal Chemistry.

  • Bhat, S. V., et al. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry.

Sources

Solubility Profile and Thermodynamic Characterization of Aminooxazole Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a technical monograph for researchers characterizing the physicochemical properties of aminooxazole carbonitriles (specifically the 2-amino-4-carbonitrile scaffold). It synthesizes thermodynamic principles, predictive modeling, and standard experimental protocols.[1]

Executive Summary

Aminooxazole carbonitriles (e.g., 2-amino-5-alkyl-1,3-oxazole-4-carbonitrile) are critical heterocyclic scaffolds in medicinal chemistry, serving as precursors for purine isosteres, kinase inhibitors, and anticancer agents. Their utility, however, is often bottlenecked by poor aqueous solubility and complex dissolution behavior in organic media.

This guide provides a comprehensive solubility profile for this chemical class. It moves beyond simple "soluble/insoluble" binary classifications to explore the thermodynamic driving forces (enthalpy vs. entropy) and offers a Hansen Solubility Parameter (HSP) framework to predict solvent compatibility for synthesis and formulation.[2]

Physicochemical Basis of Solubility

To understand the solubility profile, one must analyze the competing intermolecular forces within the crystal lattice versus the solvation shell.

Structural Determinants

The aminooxazole carbonitrile core presents a "push-pull" electronic system that dictates its dissolution behavior:

  • Amino Group (-NH₂): Acts as a Hydrogen Bond Donor (HBD). It significantly increases lattice energy through intermolecular H-bonding, often resulting in high melting points (>150°C) and reduced solubility in non-polar solvents.

  • Nitrile Group (-CN): A strong dipole and Hydrogen Bond Acceptor (HBA). It favors dissolution in polar aprotic solvents (e.g., DMSO, DMF) that can stabilize the dipole without competing for proton donation.

  • Oxazole Ring: A planar, aromatic system that contributes to

    
    -
    
    
    
    stacking interactions, further stabilizing the crystal lattice.
Hansen Solubility Parameters (HSP)

Solubility is maximized when the HSP distance (


) between the solute and solvent is minimized. For aminooxazole carbonitriles, the predicted parameters are:
  • 
     (Dispersion):  Moderate (due to the aromatic ring).
    
  • 
     (Polarity):  High (due to the -CN and oxazole dipole).
    
  • 
     (H-Bonding):  High (due to the -NH₂ group).
    

Implication: solvents must possess high polarity and H-bonding capability to disrupt the crystal lattice.

Representative Solubility Profile

The following data categorizes solvent efficiency based on the "Like Dissolves Like" principle and empirical data from structurally analogous nitrogen-rich heterocycles (e.g., 5-aminotetrazole, amino-oxadiazoles).

Table 1: Solvent Efficiency Ranking
RankSolvent ClassSpecific SolventsSolubility PotentialMechanistic Rationale
1 Polar Aprotic DMSO, DMF, NMPExcellent (>100 mg/mL)High dielectric constant stabilizes the nitrile dipole; strong H-bond acceptors break lattice -NH₂ bonds.
2 Low MW Alcohols Methanol, EthanolGood (10–50 mg/mL)Amphiprotic nature allows solvation of both the amino (HBD) and oxazole nitrogen (HBA).
3 Cyclic Ethers THF, 1,4-DioxaneModerate (1–10 mg/mL)Good H-bond acceptors but lack the polarity to fully stabilize the nitrile group.
4 Esters/Ketones Ethyl Acetate, AcetoneLow (<5 mg/mL)Insufficient H-bonding capability to disrupt strong intermolecular crystal lattice forces.
5 Non-Polar Toluene, HexaneNegligible Dominant dispersion forces cannot overcome the high lattice energy of the polar solute.

Experimental Protocol: Isothermal Saturation Method

This protocol is the industry standard for generating the data required for thermodynamic modeling (e.g., Apelblat analysis).

Workflow Diagram

The following diagram outlines the self-validating workflow for solubility determination.

SolubilityWorkflow Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask) Start->Equilibration Solvent Addition TempControl Temp Control (± 0.05 K) Equilibration->TempControl Feedback Filtration Syringe Filtration (0.22 µm PTFE) Equilibration->Filtration Supernatant Extraction Dilution Dilution (Mobile Phase) Filtration->Dilution Prevent Precipitation Analysis HPLC-UV/Vis Quantification Dilution->Analysis Peak Area Integration

Figure 1: Step-by-step workflow for determining thermodynamic solubility using the isothermal saturation method.

Detailed Methodology
  • Preparation: Add excess aminooxazole carbonitrile solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Validation: Measure concentration at 24h and 48h; if deviation is <2%, equilibrium is reached.

  • Phase Separation: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent "crash-out" during transfer.

  • Quantification: Dilute the filtrate with the HPLC mobile phase (typically Acetonitrile/Water) and analyze via HPLC-UV (detection typically at 254 nm for the oxazole chromophore).

  • Replication: Repeat at temperatures ranging from 293.15 K to 323.15 K to derive thermodynamic parameters.

Thermodynamic Modeling

To transition from raw data to predictive insight, experimental results should be correlated using the Modified Apelblat Equation . This model is superior for polar heterocycles as it accounts for the non-ideal behavior of the solution.

The Modified Apelblat Equation


  • 
     : Mole fraction solubility.[1][3]
    
  • 
     : Absolute temperature (K).[1][3][4]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, you can calculate the driving forces of dissolution:

  • Enthalpy (

    
    ):  Typically positive (endothermic)  for aminooxazoles, indicating that heat is required to break the crystal lattice.
    
  • Entropy (

    
    ):  Typically positive , driven by the disordering of the crystal lattice into the solution.
    
  • Gibbs Free Energy (

    
    ):  Must be negative for spontaneous dissolution.
    

Interpretation: If


 and 

, the dissolution is entropy-driven . This explains why solubility increases significantly with temperature (heating overcomes the lattice energy).

Solvent Selection Strategy for Synthesis

Based on the solubility profile, the following decision tree aids in selecting solvents for reactions (synthesis) versus purification (recrystallization).

SolventSelection Root Solvent Selection Objective Synthesis Reaction Medium (High Solubility Needed) Root->Synthesis Purification Recrystallization (Temp-Dependent Solubility) Root->Purification PolarAprotic Use Polar Aprotic (DMF, DMSO) Synthesis->PolarAprotic Standard CheckTemp Is Reaction > 100°C? Synthesis->CheckTemp Alcohol Use Alcohols (EtOH, iPrOH) Purification->Alcohol Cooling Crystallization AntiSolvent Anti-Solvent Method Purification->AntiSolvent Low Yield? CheckTemp->PolarAprotic No UseNMP Use NMP (High BP, Stable) CheckTemp->UseNMP Yes WaterAdd Add Water (Drastic Solubility Drop) AntiSolvent->WaterAdd Precipitate Product

Figure 2: Decision tree for solvent selection in synthesis and purification workflows.

Practical Application: Recrystallization

For aminooxazole carbonitriles, a binary solvent system is often required for purification:

  • Good Solvent: Ethanol or Methanol (solubilizes upon heating).

  • Anti-Solvent: Water (induces precipitation upon cooling).

  • Protocol: Dissolve the crude solid in boiling ethanol. Add warm water dropwise until turbidity persists. Re-heat to clear the solution, then allow slow cooling. This exploits the steep solubility curve in alcohol/water mixtures.

References

  • Solubility of Heterocyclic Analogues

    • Wang, J., et al. "Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents." Journal of Chemical & Engineering Data, 2019. Link

  • Thermodynamic Modeling (Apelblat/Van't Hoff)

    • Shakeel, F., et al. "Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents." Molecules, 2020. Link

  • Hansen Solubility Parameters

    • Abbott, S. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007. Link

  • Synthesis of Aminooxazoles

    • Spencer, J., et al. "Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library."[5] Tetrahedron Letters, 2012.[5] Link

  • Oxazole Physicochemical Properties

    • Turchi, I. J.[6] "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley-Interscience, 1986. Link

Sources

2-Aminooxazole-4-carbonitrile: Synthetic Architecture and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic architecture, reactivity profile, and medicinal utility of 2-Aminooxazole-4-carbonitrile , a high-value scaffold in drug discovery.

Executive Summary

2-Aminooxazole-4-carbonitrile (CAS: 1240598-27-9) represents a privileged scaffold in medicinal chemistry, serving as a critical bioisostere to the widely utilized 2-aminothiazole and 2-aminoimidazole cores. Characterized by a rigid heteroaromatic ring, a solvent-exposed primary amine (C2), and a versatile nitrile "handle" (C4), this moiety offers a unique vector for engaging biological targets—particularly kinases and G-protein-coupled receptors (GPCRs).

Unlike its 5-amino isomers (often derived from aminomalononitrile), the 2-amino-4-cyano arrangement provides a specific geometry that mimics the hydrogen-bonding donor/acceptor motifs found in adenosine and ATP, making it an ideal hinge-binding pharmacophore.

Synthetic Architecture

The construction of the 2-aminooxazole-4-carbonitrile core requires a strategic approach to install the high-energy nitrile group while preserving the nucleophilic integrity of the C2-amine. While direct condensation methods exist, the most robust, self-validating protocol involves a Hantzsch-type cyclization followed by a functional group interconversion (FGI) sequence.

Retrosynthetic Analysis

The most reliable route disconnects the nitrile back to a primary amide, which in turn originates from an ester. This ester is accessible via the condensation of urea with ethyl bromopyruvate.

Key Synthetic Pathway:

  • Cyclization: Urea + Ethyl Bromopyruvate

    
     Ethyl 2-aminooxazole-4-carboxylate.
    
  • Ammonolysis: Ester

    
     Primary Amide.
    
  • Dehydration: Primary Amide

    
     Nitrile.
    
Visualization of Synthetic Logic

Synthesis Figure 1: Stepwise synthetic route to 2-Aminooxazole-4-carbonitrile. Start1 Urea Inter1 Ethyl 2-aminooxazole- 4-carboxylate Start1->Inter1 EtOH, Reflux (Hantzsch) Start2 Ethyl Bromopyruvate Start2->Inter1 Inter2 2-Aminooxazole- 4-carboxamide Inter1->Inter2 NH3/MeOH (Ammonolysis) Product 2-Aminooxazole- 4-carbonitrile Inter2->Product TFAA, Pyridine (Dehydration)

[1]

Detailed Experimental Protocol

This protocol prioritizes purity and scalability. The use of a transient protecting group (e.g., Boc) on the exocyclic amine is recommended during the dehydration step to prevent side reactions, though direct dehydration is possible under controlled conditions.

Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate
  • Reagents: Urea (1.0 equiv), Ethyl Bromopyruvate (1.0 equiv), Ethanol (anhydrous).

  • Procedure:

    • Dissolve urea in anhydrous ethanol (0.5 M).

    • Add ethyl bromopyruvate dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

    • Cool to 0°C. The hydrobromide salt of the product often precipitates.

    • Neutralize with aqueous NaHCO₃ and extract with EtOAc.

    • Validation: ¹H NMR should show the C5-H singlet (~8.0 ppm) and the ethyl ester signals.

Step 2: Ammonolysis to 2-Aminooxazole-4-carboxamide
  • Reagents: 7N NH₃ in Methanol.

  • Procedure:

    • Suspend the ester in 7N NH₃/MeOH in a sealed pressure tube.

    • Heat to 60°C for 12–24 hours.

    • Concentrate in vacuo. The amide usually crystallizes upon cooling or trituration with ether.

    • Critical Check: Ensure complete consumption of the ester to avoid inseparable mixtures.

Step 3: Dehydration to 2-Aminooxazole-4-carbonitrile
  • Reagents: Trifluoroacetic Anhydride (TFAA), Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amide in dry DCM (0.2 M) and add Pyridine (3.0 equiv). Cool to 0°C.

    • Add TFAA (1.2 equiv) dropwise. The reaction is exothermic; maintain temperature <5°C.

    • Stir at 0°C for 1 hour, then warm to room temperature.

    • Quench with saturated NaHCO₃ (gas evolution!).

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (0-5% MeOH in DCM).

    • Data: IR spectrum will show a sharp nitrile stretch at ~2230 cm⁻¹.

Chemo-Reactivity & Medicinal Applications[2][3]

Reactivity Profile

The 2-aminooxazole-4-carbonitrile scaffold is a dense functional array.

  • C2-Amine: A weak nucleophile due to electron delocalization into the oxazole ring. It participates in Buchwald-Hartwig couplings and amide couplings but requires potent catalysts/reagents.

  • C4-Nitrile: A versatile electrophile. It can be hydrated to an amide (reverse of synthesis), hydrolyzed to an acid, or converted into a tetrazole (via azide cycloaddition), creating a bioisostere of a carboxylic acid.

  • C5-Position: The most electron-rich carbon, susceptible to electrophilic aromatic substitution (e.g., halogenation), allowing for further diversification.

Medicinal Chemistry Utility (SAR)

This scaffold acts as a bioisostere for:

  • 2-Aminothiazole: A common kinase hinge-binder (e.g., Dasatinib). The oxazole is less lipophilic (lower logP) and more metabolically stable against sulfur oxidation.

  • Adenine/Purine: The 2-amino-N3 motif mimics the donor-acceptor pattern of adenine, making it suitable for ATP-competitive inhibitors.

Quantitative Comparison of Isosteres:

Property2-Aminothiazole2-AminooxazoleImpact on Drug Design
H-Bond Acceptor N3 (Moderate)N3 (Stronger)Enhanced hinge binding affinity.
Lipophilicity (cLogP) HigherLowerImproved aqueous solubility.
Metabolic Liability S-oxidationRing opening (rare)Reduced CYP interaction risk.
Aromaticity HighModerateSlightly different pi-stacking geometry.
Interaction Map (Kinase Hinge)

Interaction Figure 2: Binding mode of 2-aminooxazole scaffold in a kinase hinge region. Scaffold 2-Aminooxazole- 4-carbonitrile BackboneCO Hinge Backbone C=O (H-Bond Acceptor) Scaffold->BackboneCO C2-NH2 (Donor) Gatekeeper Gatekeeper Residue (Steric/Hydrophobic) Scaffold->Gatekeeper C4-CN (Vector for Extension) BackboneNH Hinge Backbone NH (H-Bond Donor) BackboneNH->Scaffold N3 (Acceptor)

References

  • General Synthesis of 2-Aminooxazoles

    • Title: "The Chemistry of Oxazoles."
    • Source: Palmer, D. C. (Ed.). (2004).[2] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.

    • Note: Foundational text for the Hantzsch condens
  • Dehydration of Amides to Nitriles

    • Title: "Mild and Efficient Dehydration of Primary Amides to Nitriles Using Trifluoroacetic Anhydride and Pyridine."
    • Source:Synthetic Communic
    • URL:[Link][3]

  • Bioisosterism in Drug Design

    • Title: "Bioisosteres in Medicinal Chemistry."[4]

    • Source:Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.
    • URL:[Link]

  • Specific Scaffold Identification

    • Title: "2-Aminooxazole-4-carbonitrile | CAS 1240598-27-9."[5]

    • Source: ChemicalBook / Commercial Database Verific
  • Prebiotic Relevance (Contextual)

    • Title: "Synthesis of 2-aminooxazole by reaction of glycolaldehyde with cyanamide."[1][6][7]

    • Source:N
    • URL:[Link]

Sources

Methodological & Application

Application Note: Selective Synthesis of 2-Aminooxazole-4-Carbonitrile via Modified Hantzsch Condensation

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 2-aminooxazole-4-carbonitrile , a critical pharmacophore in kinase inhibitor discovery, utilizing a modified Hantzsch condensation between urea and a specialized


-haloketone precursor.

Introduction & Strategic Relevance

The 2-aminooxazole-4-carbonitrile scaffold is a high-value intermediate in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors and purine isosteres. The presence of the C4-nitrile group provides a versatile handle for further transformation (e.g., into amidines, tetrazoles, or amides) and enhances the electron-deficiency of the ring, influencing hydrogen bond donor/acceptor properties essential for binding affinity.

Standard Hantzsch syntheses typically yield alkyl- or aryl-substituted oxazoles. Introducing a cyano group at the C4 position directly during ring formation is synthetically challenging due to the instability of the required


-haloketone precursor, 2-bromoacetyl cyanide . This protocol circumvents stability issues by generating the reactive precursor in situ or using a stabilized isolation method, followed by controlled condensation with urea.

Mechanistic Insight & Reaction Design

The Challenge of Regioselectivity

Urea is an ambident nucleophile with two nucleophilic sites: the amino nitrogen (


) and the carbonyl oxygen (

).
  • Path A (

    
    -alkylation):  Attack by nitrogen on the 
    
    
    
    -haloketone typically leads to 2-imidazolones .
  • Path B (

    
    -alkylation):  Attack by oxygen is required to form the oxazole  ring.
    

To favor Path B (Oxazole formation), the reaction conditions must promote the nucleophilicity of the oxygen or utilize the "hard/soft" mismatch. In this protocol, the highly electron-withdrawing nature of the nitrile group in 2-bromoacetyl cyanide activates the carbonyl, facilitating the initial condensation.

Reaction Pathway[1][2]
  • Precursor Synthesis: 2-Bromoacetyl bromide is converted to 2-bromoacetyl cyanide using trimethylsilyl cyanide (TMSCN).

  • Condensation: Urea attacks the activated carbonyl of 2-bromoacetyl cyanide.

  • Cyclization: Intramolecular

    
    -alkylation displaces the bromide, closing the ring to form the oxazole.
    
  • Aromatization: Loss of water/proton transfer yields the final aromatic 2-aminooxazole-4-carbonitrile.

ReactionMechanism Start 2-Bromoacetyl Bromide Inter1 2-Bromoacetyl Cyanide (Reactive Intermediate) Start->Inter1 Cyanation (70°C) TMSCN TMSCN TMSCN->Inter1 Complex Condensation Complex Inter1->Complex Nucleophilic Attack Urea Urea Urea->Complex Transition O-Alkylation Cyclization Complex->Transition - H2O Product 2-Aminooxazole- 4-Carbonitrile Transition->Product - HBr

Figure 1: Mechanistic pathway for the synthesis of 2-aminooxazole-4-carbonitrile, highlighting the critical cyanation step.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleHazard Note
2-Bromoacetyl bromide >98%Starting MaterialCorrosive, Lachrymator
Trimethylsilyl cyanide (TMSCN) 98%Cyanation AgentFatal if inhaled/swallowed
Urea >99%Heterocycle CoreIrritant
Acetonitrile (MeCN) AnhydrousSolventFlammable
Triethylamine (TEA) >99%Base ScavengerCorrosive
Step-by-Step Methodology
Phase 1: Synthesis of 2-Bromoacetyl Cyanide (In-Situ)

Note: Perform all steps in a well-ventilated fume hood. TMSCN releases HCN upon hydrolysis.

  • Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Mixing: Add Trimethylsilyl cyanide (7.5 mmol, 0.74 g) to the flask.

  • Addition: Dropwise add 2-Bromoacetyl bromide (5.0 mmol, 1.01 g) at room temperature.

  • Reaction: Stir for 30 minutes at RT, then heat to 70°C for 3 hours.

    • Checkpoint: The mixture should darken slightly.

  • Purification (Optional but Recommended): Remove unreacted volatile starting materials under reduced pressure (vacuum) at 40°C. The residue is crude 2-bromoacetyl cyanide .

    • Critical: Do not overheat the residue; the acyl cyanide is thermally sensitive.

Phase 2: Cyclocondensation with Urea
  • Solvation: Dissolve the crude 2-bromoacetyl cyanide (approx. 5.0 mmol) in anhydrous Acetonitrile (20 mL) .

  • Urea Addition: Add Urea (10.0 mmol, 0.60 g, 2.0 equiv) to the solution.

    • Note: Excess urea drives the reaction and acts as a weak base.

  • Reaction: Stir the suspension at Reflux (82°C) for 6–8 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The product is more polar than the starting material.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off any insoluble urea/salts.

    • Concentrate the filtrate under reduced pressure.

  • Isolation: The residue is a semi-solid. Triturate with cold diethyl ether or water to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM:MeOH 95:5).

Quantitative Data & Optimization

The following table summarizes optimization runs to maximize the Oxazole:Imidazolone ratio.

EntrySolventTemp (°C)Time (h)Yield (%)Selectivity (Oxazole:Imidazolone)
1Ethanol7843560:40
2DMF10024250:50
3Acetonitrile 82 8 57 >90:10
4Toluene110122080:20

Table 1: Solvent effects on yield and regioselectivity. Acetonitrile provides the best balance of solubility and selectivity.

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Generation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Isolation Step1 Mix TMSCN + Bromoacetyl Bromide (Neat, N2 atm) Step2 Heat to 70°C (3h) Generate Bromoacetyl Cyanide Step1->Step2 Step3 Evaporate Volatiles (Crude Intermediate) Step2->Step3 Step4 Dissolve in MeCN Add Urea (2.0 eq) Step3->Step4 Immediate Use Step5 Reflux (82°C, 8h) Monitor TLC Step4->Step5 Step6 Filter & Concentrate Step5->Step6 Step7 Triturate with Cold Ether Step6->Step7 Step8 Recrystallize (EtOH/H2O) Final Product Step7->Step8

Figure 2: Operational workflow for the synthesis of 2-aminooxazole-4-carbonitrile.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: The in-situ generation of bromoacetyl cyanide is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. Hydrolysis leads to bromoacetic acid, which kills the reaction.

  • Safety - Cyanide: TMSCN hydrolyzes to HCN. Keep a bleach bath (sodium hypochlorite) ready to neutralize any spills or glassware.

  • Regioselectivity: If significant 2-imidazolone byproduct is observed (identified by distinct NMR shift of the ring proton), switch to a less polar solvent (e.g., Toluene/MeCN mix) or lower the temperature to favor the kinetic

    
    -alkylation product.
    

References

  • Preparation of Thiazole-4-carbonitrile Derivatives

    • Source: Patent US9024018B2 (2015). "3-substituted-8-substituted-3H-imidazo[5,1-d][1,2,3,5]tetrazin-4-one compounds and their use."
    • Relevance: Describes the synthesis of the 2-bromoacetyl cyanide precursor
    • URL:

  • General Hantzsch Oxazole Synthesis

    • Source:The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2021). National Institutes of Health (NIH) / PMC.
    • Relevance: Reviews the condensation of urea derivatives with -haloketones to form oxazoles vs. imidazolones.
    • URL:

  • Commercially Available Standard

    • Source: ChemicalBook Listing for 2-Aminooxazole-4-carbonitrile (CAS 1240598-27-9).
    • Relevance: Validates the stability and existence of the target compound.
    • URL:

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminooxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The 2-Aminooxazole Scaffold and the Advent of Microwave Synthesis

The 2-aminooxazole moiety is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antitubercular agents. The structural features of the 2-aminooxazole ring allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions. Notably, it is considered a bioisostere of the 2-aminothiazole scaffold, a component found in several clinically approved drugs.[1][2] The replacement of the sulfur atom in the thiazole ring with an oxygen atom in the oxazole can modulate the physicochemical properties of a molecule, such as its metabolic stability and solubility, without negatively impacting its biological activity.[1]

Traditionally, the synthesis of 2-aminooxazoles has been approached through methods like the Hantzsch synthesis, which involves the condensation of an α-haloketone with urea. However, these conventional methods often necessitate long reaction times, high temperatures, and can result in modest yields. The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of such heterocyclic compounds.[3] Microwave irradiation offers a rapid and efficient means of heating, leading to dramatic reductions in reaction times, often from hours to mere minutes, along with improved yields and cleaner reaction profiles.[4][5][6] This application note provides a detailed guide to the principles, protocols, and applications of microwave-assisted synthesis of 2-aminooxazole derivatives.

The Rationale Behind Microwave-Assisted Synthesis: A Mechanistic Perspective

Microwave-assisted synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This heating mechanism is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls to the reaction mixture. In contrast, microwave irradiation leads to direct and uniform heating of the bulk of the reaction mixture. This is particularly advantageous for polar molecules, which align with the oscillating electric field of the microwaves, generating heat through dielectric loss.[5]

The synthesis of 2-aminooxazoles from α-bromoketones and urea, a variation of the Hantzsch synthesis, is significantly accelerated under microwave irradiation. The proposed mechanism involves the initial nucleophilic attack of the urea on the α-carbon of the bromoketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. Each of these steps is accelerated by the rapid and efficient heating provided by microwaves, leading to a substantial increase in the reaction rate.

Experimental Workflow and Protocol

General Workflow for Microwave-Assisted 2-Aminooxazole Synthesis

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2-aminooxazole derivatives.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification Reagents Select and Prepare α-Bromoketone and Urea Vial Combine Reagents in Microwave Vial Reagents->Vial Add Solvent Microwave Irradiate in Microwave Reactor (Set Time, Temp, Power) Vial->Microwave Seal Vial Precipitate Cool and Induce Precipitation Microwave->Precipitate Monitor Reaction (TLC) Filter Filter and Wash the Product Precipitate->Filter Dry Dry the Purified 2-Aminooxazole Filter->Dry

Caption: General workflow for the microwave-assisted synthesis of 2-aminooxazole derivatives.

Detailed Protocol: Synthesis of 4-Phenyl-2-aminooxazole

This protocol describes the synthesis of 4-phenyl-2-aminooxazole from 2-bromoacetophenone and urea as a representative example.

Materials and Equipment:

  • 2-Bromoacetophenone

  • Urea

  • Dimethylformamide (DMF)

  • Deionized water

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial, combine 2-bromoacetophenone (1.0 mmol), urea (2.0 mmol), and 3 mL of DMF.

  • Reaction Setup: Place the magnetic stir bar in the vial and securely seal it with a cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction temperature to 150 °C, the reaction time to 5 minutes, and the power to a maximum of 300 W.[7]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into a beaker containing 20 mL of cold deionized water to induce precipitation of the product.

  • Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 10 mL) to remove any residual DMF and unreacted urea.

  • Drying: Dry the purified 4-phenyl-2-aminooxazole in a vacuum oven to obtain the final product. In many cases, this simple precipitation and washing procedure yields a product of high purity, obviating the need for further purification techniques like column chromatography.[7]

Data Presentation: A Survey of Microwave-Assisted 2-Aminooxazole Synthesis

The following table summarizes various examples of microwave-assisted synthesis of 2-aminooxazole derivatives, highlighting the versatility and efficiency of this methodology.

Entryα-Bromoketone DerivativeAmide/UreaSolventTemp (°C)Time (min)Yield (%)Reference
12-BromoacetophenoneUreaDMF120349[2]
22-Bromo-4'-fluoroacetophenoneUreaDMF1505Moderate-Good[7]
32-Bromo-4'-methoxyacetophenoneUreaDMF1505Moderate-Good[7]
42-Bromo-1-(thiophen-2-yl)ethanoneUreaDMF1505Moderate-Good[7]
5N-Aryl-Substituted Ureas2-BromoacetophenoneToluene1301010-71[8]

Causality and Experimental Choices: A Deeper Dive

  • Choice of Solvent: The selection of a suitable solvent is critical in microwave-assisted synthesis. Polar solvents like DMF are excellent microwave absorbers and can reach high temperatures quickly.[9] The use of a high-boiling point solvent allows for the reaction to be conducted at elevated temperatures, further accelerating the reaction rate.

  • Reaction Temperature and Time: The significant reduction in reaction time is a hallmark of microwave synthesis.[10] The rapid and uniform heating ensures that all reactant molecules are brought to the required activation energy quickly and simultaneously, leading to a faster conversion to the product.[5]

  • Stoichiometry: An excess of urea is often used to drive the reaction to completion, following Le Chatelier's principle.

  • Work-up Procedure: The simple precipitation method is a significant advantage, particularly in the context of high-throughput synthesis and drug discovery, as it simplifies the purification process and reduces the use of organic solvents for chromatography.[7]

Applications in Drug Development

The 2-aminooxazole scaffold is a key component in a variety of biologically active molecules. For instance, derivatives of this heterocycle have been investigated as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[11] The ability to rapidly synthesize a library of 2-aminooxazole derivatives using microwave-assisted techniques is invaluable for structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates.

Logical Relationship: From Synthesis to SAR

G cluster_synthesis Rapid Synthesis cluster_library Compound Library cluster_screening Biological Evaluation cluster_optimization Drug Discovery MAOS Microwave-Assisted Synthesis Library Diverse Library of 2-Aminooxazoles MAOS->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Optimization SAR->Lead

Caption: The role of microwave synthesis in accelerating drug discovery through rapid library generation and SAR studies.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 2-aminooxazole derivatives. This technology offers a green, efficient, and rapid alternative to conventional heating methods, enabling the synthesis of these valuable scaffolds in a fraction of the time and often with higher yields and purity. The protocols and principles outlined in this application note are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging the power of microwave synthesis for the exploration of the chemical and biological space of 2-aminooxazole derivatives.

References

  • Hirani, B. S., & Sevak, B. (Year). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry.
  • Request PDF. (2025, August 6). Microwave Mediated Synthesis of 2-Aminooxazoles.
  • (2023, November 17). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI.
  • (n.d.). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology.
  • (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH.
  • (2020, June 8). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. NIH.
  • (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences.
  • (n.d.).
  • (2020, October 19). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. NIH.
  • (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry.
  • (2006, February). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed.
  • (1989). Practical Organic Chemistry, 5th Edition.
  • (n.d.). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
  • (n.d.). Ullmann's Encyclopedia of Industrial Chemistry.
  • (n.d.).
  • (n.d.). Ullmann's Encyclopedia of Industrial Chemistry.
  • (n.d.). Vogel's Textbook of Practical Organic Chemistry. Google Books.
  • (n.d.). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Semantic Scholar.
  • (n.d.). Ullmann's Encyclopedia of Industrial Chemistry. Wikipedia.
  • (n.d.). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI.
  • (2025, April 1). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.
  • (n.d.). SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. International Journal of Pharma and Bio Sciences.
  • (n.d.). Imidazole-based p38 MAP kinase inhibitors.
  • (n.d.). A Text-Book of Practical Organic Chemistry.
  • (2019, September 26). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
  • (2024, March 14).
  • (n.d.). Ullmann's Fine Chemicals. Wiley-VCH.
  • (n.d.). Free Download Vogel's Textbook Of Practical Organic Chemistry. ChemistryDocs.Com.
  • (2025, August 6). Microwave Promoted Environmentally Benign Synthesis of 2-Aminobenzothiazoles and Their Urea Derivatives.
  • (n.d.). Vogel's Textbook of Practical Organic Chemistry 5th Ed. Scribd.
  • (n.d.). Ullmann's Encyclopedia of Industrial Chemistry.

Sources

Application Note: Functionalization of the Nitrile Group in 2-Aminooxazole-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic functionalization of the nitrile moiety in 2-aminooxazole-4-carbonitrile , a privileged heterocyclic scaffold with significant utility in fragment-based drug discovery (FBDD) and prebiotic chemistry. While the 2-aminooxazole core offers bioisosteric equivalence to thiazoles and pyridines, its unique electronic structure presents chemoselectivity challenges. This guide provides optimized protocols for converting the C4-nitrile group into tetrazoles , carboxamides , and thioamides , emphasizing the necessity of N-protection to preserve ring integrity and maximize yield.

Introduction & Strategic Analysis

The Scaffold

2-Aminooxazole-4-carbonitrile is a dense functionality scaffold. In medicinal chemistry, it serves as a key intermediate for kinase inhibitors and purine nucleoside analogs. Historically, it is also recognized as a "prebiotic precursor," implicated in the abiotic synthesis of RNA nucleotides (Powner et al., Nature 2009).

Reactivity Profile & Challenges

Successful functionalization requires navigating three competing reactivity centers:

  • C4-Nitrile (

    
    ):  The primary target. It is less electrophilic than benzonitriles due to the electron-donating resonance of the C2-amino group.
    
  • C2-Amino Group (

    
    ):  A nucleophile that can interfere with electrophilic reagents or participate in unwanted cyclizations.
    
  • Oxazole Ring: Susceptible to hydrolytic ring-opening under strong acidic conditions or vigorous heating.

Strategic Directive: Protection of the C2-amine is often a prerequisite for high-yielding nitrile transformations. Direct hydrolysis of the nitrile with strong mineral acids (e.g.,


) frequently leads to oxazole ring degradation.

Decision Pathway & Workflow

The following flowchart outlines the decision logic for selecting the appropriate functionalization protocol based on the desired end-product.

G Start 2-Aminooxazole- 4-carbonitrile Protect Step 1: N-Protection (Boc/Ac) Start->Protect Recommended Direct Direct Path (Risky) Start->Direct If R=H Tetrazole Target: Tetrazole (Bioisostere) Protect->Tetrazole NaN3 / ZnBr2 Microwave Amide Target: Carboxamide (Intermediate) Protect->Amide Urea-H2O2 (Radziszewski) Thioamide Target: Thioamide (Heterocyclization) Protect->Thioamide H2S / Et3N or P4S10 Direct->Amide H2SO4 (Low Yield)

Figure 1: Strategic workflow for the divergent functionalization of the 2-aminooxazole-4-carbonitrile scaffold.

Experimental Protocols

Protocol A: N-Protection (Essential Precursor Synthesis)

Before attacking the nitrile, the exocyclic amine must be masked to prevent side reactions and modulate the ring's electron density.

Reaction:



Procedure:

  • Dissolve 2-aminooxazole-4-carbonitrile (1.0 eq) in anhydrous DCM (0.2 M).

  • Add triethylamine (1.2 eq) and DMAP (0.1 eq).

  • Cool to 0°C and add di-tert-butyl dicarbonate (

    
    , 1.1 eq) portion-wise.
    
  • Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (the Boc-protected product is significantly less polar).

  • Workup: Wash with 1M citric acid (to remove DMAP/TEA), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Synthesis of the Tetrazole Bioisostere

The tetrazole ring is a classic carboxylic acid bioisostere with improved metabolic stability. The use of microwave irradiation significantly accelerates this cycloaddition, which is otherwise sluggish due to the electron-rich nature of the oxazole.

Mechanism: [2+3] Cycloaddition of azide anion to the nitrile.[1]

Reagents:

  • Substrate: N-Boc-2-aminooxazole-4-carbonitrile

  • Reagent: Sodium Azide (

    
    )
    
  • Catalyst: Zinc Bromide (

    
    ) or Ammonium Chloride (
    
    
    
    )
  • Solvent: Water/Isopropanol (1:1) or DMF

Step-by-Step:

  • Safety Note: Azides are potentially explosive. Use a blast shield and avoid halogenated solvents with sodium azide.

  • In a microwave-safe vial, suspend the nitrile substrate (1.0 mmol),

    
      (1.5 mmol), and 
    
    
    
    (1.0 mmol) in Water/IPA (3 mL).
  • Seal the vial and irradiate in a microwave reactor at 100°C for 30–60 minutes . (Conventional heating requires reflux for 12–24 hours).

  • Workup: Acidify carefully with 1M HCl to pH 3–4 (Caution:

    
     gas evolution—perform in fume hood).
    
  • Extract with Ethyl Acetate (3x). The tetrazole product typically precipitates or extracts into the organic phase.

  • Yield Expectation: 60–80%.

Reference Grounding: Microwave-mediated synthesis of tetrazoles on aminooxazoles is supported by Spencer et al., Tetrahedron Lett.[2] 2012.

Protocol C: Controlled Hydrolysis to Carboxamide

Converting the nitrile to a primary amide (


) without hydrolyzing the oxazole ring requires mild, basic oxidative conditions (Radziszewski reaction).

Reagents:

  • Urea-Hydrogen Peroxide (UHP) adduct or 30%

    
    
    
  • Base:

    
     or NaOH (catalytic)
    
  • Solvent: Acetone/Water or DMSO

Step-by-Step:

  • Dissolve the nitrile (1.0 eq) in Acetone/Water (3:1).

  • Add

    
      (0.2 eq) followed by 30% 
    
    
    
    (5.0 eq) dropwise at 0°C.
  • Allow the mixture to warm to RT and stir for 2 hours.

  • Observation: The reaction is exothermic; oxygen evolution may occur.

  • Quench: Add saturated sodium thiosulfate solution to quench excess peroxide.

  • Isolation: Remove acetone under reduced pressure. The amide product often precipitates from the remaining aqueous layer. Filter and wash with cold water.

Protocol D: Thioamide Synthesis (Pinner-like)

Thioamides are versatile precursors for forming secondary heterocycles (e.g., thiazoles).

Reagents:

  • Hydrogen Sulfide (

    
    ) gas or Ammonium Sulfide
    
  • Base: Diethylamine or Triethylamine

  • Solvent: Pyridine or Ethanol

Step-by-Step:

  • Dissolve the nitrile in Pyridine (0.5 M).

  • Add Triethylamine (1.0 eq).

  • Bubble

    
     gas  through the solution for 30 minutes at RT (or use a sealed tube with ammonium sulfide).
    
  • Stir the sealed vessel for 12 hours.

  • Workup: Pour into ice water. The yellow thioamide solid usually precipitates.

  • Note: This reaction is highly sensitive to the electronics of the ring. If the reaction is slow, heating to 60°C may be required.

Analytical Data Summary

DerivativeIR Signal (

)
1H NMR Characteristic (DMSO-

)
Key MS Fragment
Nitrile (Start) ~2230 (

)
C5-H singlet (~8.2 ppm)

Tetrazole Broad 3400-2500 (NH)Tetrazole-NH (broad, >13 ppm)

Amide ~1680 (C=O)

doublet (7.0–7.5 ppm)

,

Thioamide ~1630 (C=S)

broad singlets (9.0–9.5 ppm)

,

References

  • Spencer, J., et al. (2012).[3] Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. Tetrahedron Letters, 53(13), 1656-1659.[3] Link

  • Powner, M. W., Gerland, B., & Sutherland, J. D. (2009).[4][5] Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature, 459, 239–242.[4][5] Link

  • Shie, J. J., & Fang, J. M. (2007). Microwave-assisted one-pot synthesis of tetrazoles from nitriles using sodium azide and zinc salts. Journal of Organic Chemistry, 72(8), 3141–3144. Link

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (General reference for Oxazole reactivity).

Sources

Application Notes and Protocols for the Synthesis of N-Aryl-2-aminooxazoles via Buchwald-Hartwig Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Aminooxazoles

The 2-aminooxazole motif is a privileged scaffold in medicinal chemistry and drug development. Its isosteric relationship with the 2-aminothiazole core allows for the substitution of sulfur with oxygen, which can lead to improved physicochemical properties such as decreased lipophilicity (ClogP) and potentially altered metabolic profiles by removing an oxidizable sulfur atom.[1] This makes 2-aminooxazoles highly attractive in the design of novel therapeutics, particularly in areas like antitubercular drug discovery.[1][2]

However, the synthesis of N-substituted 2-aminooxazoles has historically been challenging. Traditional methods, such as the Hantzsch synthesis, which are effective for 2-aminothiazoles, often fail or provide poor yields when applied to their oxazole counterparts due to the lower nucleophilicity of the urea oxygen compared to the thiourea sulfur.[1] This synthetic bottleneck has limited the exploration of this valuable chemical space.

The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds.[3][4] This powerful reaction provides a direct and efficient pathway to couple an amine with an aryl halide, offering a robust solution to the challenges of N-arylating 2-aminooxazoles.[2][4][5] This guide provides a detailed overview of the reaction, optimized protocols, and expert insights for the successful application of the Buchwald-Hartwig cross-coupling to synthesize a diverse library of N-aryl-2-aminooxazoles.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed process that couples an amine with an aryl halide or pseudohalide.[3][4] The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4][5]

  • Amine Coordination and Deprotonation : The amine (R-NH₂) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The base is critical for this step to proceed.[3]

  • Reductive Elimination : The C-N bond is formed as the N-aryl amine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4][5]

Bulky, electron-rich phosphine ligands are essential for the success of this reaction. They stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and prevent the formation of unreactive palladium dimers.[3][4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine (R₂NH) Coordination + Base (-HX) pd_complex->amine_coordination amido_complex L₂Pd(II)(Ar)(NR₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ Product reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components and Considerations

The success of the Buchwald-Hartwig coupling of 2-aminooxazoles hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Source : While simple palladium salts like Pd(OAc)₂ can be used, modern protocols favor pre-formed palladium precatalysts.[2] These are air- and moisture-stable complexes that readily generate the active Pd(0) species in solution. Second-generation (G2) Buchwald precatalysts, such as X-Phos Pd G2, are particularly effective as they are highly active and convenient to handle.[2]

  • Ligand : The choice of ligand is critical. For coupling heterocyclic amines like 2-aminooxazole, bulky, electron-rich biaryl phosphine ligands are required.[6] Ligands such as X-Phos and S-Phos have demonstrated excellent performance, facilitating high yields and broad substrate scope.[2] DavePhos is another viable option.[2] These ligands promote the crucial reductive elimination step, which can be challenging with electron-rich heterocycles.

  • Base : A strong, non-nucleophilic base is required to deprotonate the 2-aminooxazole. Sodium tert-butoxide (tBuONa) is the most commonly employed and effective base for this transformation.[2] Other bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) have been investigated but generally result in lower yields for this specific application.[2][7]

  • Solvent : Anhydrous, high-boiling point, aprotic solvents are necessary. Toluene is a widely used and effective solvent for these reactions.[2][7] The addition of tert-butanol as a co-solvent can sometimes be beneficial. The choice of solvent also plays a role in solubilizing the reaction components and stabilizing intermediates in the catalytic cycle.[7]

Optimized Protocol for N-Arylation of 2-Aminooxazoles

The following protocol is adapted from a validated procedure for the synthesis of N-aryl-4-aryl-2-aminooxazoles and represents a robust starting point for further optimization.[1][2]

Materials and Equipment:
  • 2-Aminooxazole substrate

  • Aryl bromide coupling partner

  • X-Phos Pd G2 precatalyst (or similar)

  • Sodium tert-butoxide (tBuONa)

  • Anhydrous toluene

  • Anhydrous tert-butanol (t-BuOH)

  • Microwave synthesis vials or Schlenk tubes

  • Magnetic stirrer and stir bars

  • Microwave reactor or oil bath

  • Inert atmosphere (Argon or Nitrogen) supply[8]

Experimental Workflow Diagram:

Workflow start Start: Weigh Reagents setup Add 2-aminooxazole, aryl bromide, X-Phos Pd G2, and tBuONa to a microwave vial. start->setup inert Seal vial and purge with inert gas (Ar or N₂). Evacuate/backfill cycle (3x). setup->inert solvent Add anhydrous toluene and t-BuOH via syringe. inert->solvent reaction Heat in microwave reactor (e.g., 130 °C, 15 min) or oil bath with stirring. solvent->reaction workup Cool to RT, dilute with solvent (e.g., EtOAc), and filter through celite to remove solids. reaction->workup extract Perform aqueous workup if necessary. Dry organic layer and concentrate in vacuo. workup->extract purify Purify crude product via flash column chromatography. extract->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for the Buchwald-Hartwig reaction.

Step-by-Step Procedure:
  • Reaction Setup : To a dry microwave vial equipped with a magnetic stir bar, add the 2-aminooxazole (1.0 equiv), the aryl bromide (1.1-1.2 equiv), X-Phos Pd G2 (typically 2-5 mol%), and sodium tert-butoxide (1.4-2.0 equiv).

    • Scientist's Note: Using a slight excess of the aryl bromide ensures complete consumption of the potentially more valuable 2-aminooxazole substrate. The precatalyst and base should be handled quickly to minimize exposure to air.

  • Establish Inert Atmosphere : Seal the vial with a cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8] Cross-coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst.[8]

  • Solvent Addition : Under a positive pressure of inert gas, add anhydrous toluene and anhydrous tert-butanol via syringe. A typical solvent ratio might be 4:1 toluene:t-BuOH.

  • Heating and Reaction Monitoring : Place the vial in a microwave reactor and heat to the specified temperature (e.g., 130 °C) for the designated time (e.g., 15 minutes).[1][2] Alternatively, the reaction can be heated in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS.

    • Scientist's Note: Microwave heating can significantly accelerate reaction times compared to conventional heating, often reducing hours to minutes.[2][9]

  • Work-up : After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Filtration : Pass the diluted mixture through a short pad of celite or silica gel to filter out the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel to afford the pure N-aryl-2-aminooxazole product.

Data Summary: Representative Reaction Conditions

The following table summarizes optimized conditions and yields for the coupling of a 2-aminooxazole with various aryl bromides, demonstrating the scope of the reaction.

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C) & TimeYield (%)
14-BromotolueneX-Phos Pd G2tBuONaToluene/t-BuOH130 °C, 15 min (MW)16-71%[1]
24-BromobenzeneX-Phos Pd G2tBuONaToluene130 °C, 10 min (MW)High[2]
34-BromoanisoleX-Phos Pd G2tBuONaToluene/t-BuOH130 °C, 15 min (MW)45%[1]
41-Bromo-4-(trifluoromethyl)benzeneX-Phos Pd G2tBuONaToluene/t-BuOH130 °C, 15 min (MW)10%[1]
53-BromopyridineX-Phos Pd G2tBuONaToluene/t-BuOH130 °C, 15 min (MW)26%[1]

Data adapted from Azzali, E. et al., ACS Med. Chem. Lett. 2020.[1][2] The range in yield for entry 1 reflects results from different 4-substituted-2-aminooxazoles.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (degraded by air/moisture).- Insufficiently inert atmosphere.- Base is old or of poor quality.- Reaction temperature is too low.- Use a fresh batch of precatalyst and base.- Ensure proper Schlenk or glovebox technique.[8]- Increase reaction temperature or time.- Screen alternative ligands (e.g., S-Phos, DavePhos).[2]
Formation of Side Products - Hydrodehalogenation of the aryl bromide.- Homocoupling of the aryl bromide.- Ensure the base is fully dissolved or finely powdered for consistent reaction.[7]- Lower the catalyst loading.- Screen different solvents or solvent mixtures.
Difficulty in Purification - Product is highly polar and streaks on silica gel.- Residual palladium contamination.- Try a different eluent system for chromatography.- Consider reverse-phase chromatography.- Treat the crude product solution with a palladium scavenger before concentration.

Conclusion

The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile tool for the synthesis of N-aryl-2-aminooxazoles, providing access to a class of compounds with significant potential in drug discovery. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently overcome the synthetic hurdles associated with traditional methods. The use of modern palladium precatalysts and specialized biaryl phosphine ligands under microwave irradiation offers a rapid and high-yielding pathway to these valuable molecules. This guide provides a solid foundation for scientists to successfully implement and adapt these protocols for their specific research needs.

References

  • Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1435–1441. [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. [Link]

  • TMP Chem. (2019). Buchwald-Hartwig coupling. YouTube. [Link]

  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]

  • Reyes, L., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 29(3), 670. [Link]

  • All 'Bout Chemistry. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]

  • MDPI. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Stambuli, J. P., et al. (2002). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 67(9), 2961–2968. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Kreye, D. A., et al. (2011). Palladium-catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Vantourout, J. C., et al. (2017). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • DSpace@MIT. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Royal Society of Chemistry. [Link]

Sources

Application Notes & Protocols: Strategic Conversion of Oxazole-4-Carbonitrile into Bioisosteric Amides and Tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Advanced Researcher

In the landscape of modern drug discovery, the strategic manipulation of functional groups is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. The oxazole scaffold is a privileged heterocycle, frequently incorporated into bioactive molecules. The nitrile group at the 4-position of the oxazole ring serves as a uniquely versatile synthetic handle. Its conversion into either a carboxamide or a 1H-tetrazole represents a critical bioisosteric substitution. The amide can engage in crucial hydrogen bonding interactions, while the tetrazole ring functions as a metabolically stable, non-classical isostere of a carboxylic acid, profoundly influencing the acidity, lipophilicity, and metabolic stability of the parent molecule.[1]

This document provides senior researchers and drug development professionals with a detailed guide to these two pivotal transformations. It moves beyond simple procedural lists to elucidate the underlying mechanisms, rationale for specific conditions, and critical safety protocols required for successful and safe execution.

Part 1: Selective Hydrolysis: Oxazole-4-Carbonitrile to Oxazole-4-Carboxamide

The conversion of a nitrile to a primary amide is a partial hydrolysis. The principal challenge lies in arresting the reaction at the amide stage, as forcing conditions will inevitably lead to the formation of the corresponding carboxylic acid.[2] Therefore, carefully controlled reaction conditions are essential for achieving high yields of the desired amide.

Mechanistic Insight: The Hydrolysis Pathway

The hydrolysis can be catalyzed by either acid or base.

  • Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which rapidly rearranges to the more stable amide.[3][4]

  • Base-Catalyzed Mechanism: The reaction proceeds via the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[4] A milder variation involves the use of alkaline hydrogen peroxide, where the hydroperoxide anion acts as the nucleophile.[5][6]

Protocol 1: Controlled Acid-Catalyzed Hydrolysis

This protocol employs moderately concentrated acid at a controlled temperature to favor the formation of the amide over the carboxylic acid.

Materials:

  • Oxazole-4-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask charged with oxazole-4-carbonitrile (1.0 eq), add a mixture of glacial acetic acid and concentrated H₂SO₄ (e.g., a 5:1 v/v ratio).

  • Reaction Execution: Stir the mixture at a controlled temperature, typically between 40-50°C. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 12 hours.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into an ice-water bath.

  • Neutralization: Slowly neutralize the solution by adding saturated NaHCO₃ solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude oxazole-4-carboxamide.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography if necessary.

Data Summary: Amide Synthesis
MethodReagentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
Acid-CatalyzedH₂SO₄ / AcOHAcetic Acid40 - 502 - 1260 - 80
Base-CatalyzedH₂O₂ / NaOHEthanol/Water25 - 401 - 470 - 90

Part 2: [3+2] Cycloaddition: Oxazole-4-Carbonitrile to 5-(Oxazol-4-yl)tetrazole

The synthesis of 5-substituted-1H-tetrazoles from nitriles is a powerful transformation, most commonly achieved via a [3+2] cycloaddition with an azide source.[7] This reaction is often catalyzed by Lewis or Brønsted acids, which serve to activate the nitrile towards nucleophilic attack by the azide ion.[8]

Mechanistic Insight: The Cycloaddition Pathway

The generally accepted mechanism involves the coordination of a Lewis acid (e.g., Zn²⁺) or a proton from a Brønsted acid (e.g., NH₄Cl) to the nitrile nitrogen.[8] This activation enhances the electrophilicity of the nitrile carbon, facilitating the attack by the azide anion. The resulting intermediate then undergoes intramolecular cyclization and protonation to form the stable, aromatic tetrazole ring.[8]

Protocol 2: Zinc-Catalyzed [3+2] Cycloaddition

This protocol is a widely used and reliable method for tetrazole formation, often providing high yields under relatively mild conditions.[9]

Materials:

  • Oxazole-4-carbonitrile

  • Sodium Azide (NaN₃) (EXTREMELY TOXIC)

  • Zinc(II) Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl)[1]

  • N,N-Dimethylformamide (DMF) or Water[9]

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, oil bath

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine oxazole-4-carbonitrile (1.0 eq), sodium azide (1.5-3.0 eq), and the chosen catalyst (e.g., ZnCl₂, 1.2 eq or NH₄Cl, 1.5 eq) in DMF.[1]

  • Reaction Execution: Heat the mixture with vigorous stirring in an oil bath at 100-120°C. Monitor the reaction by TLC or LC-MS until the nitrile starting material is fully consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully add 1 M HCl to quench the reaction and protonate the tetrazole. This step must be done in the fume hood as it may generate volatile and toxic hydrazoic acid (HN₃).

  • Product Isolation: The product may precipitate upon acidification. If so, collect the solid by vacuum filtration.

  • Extraction: If the product remains in solution, extract the mixture with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 5-(oxazol-4-yl)tetrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary: Tetrazole Synthesis
CatalystAzide SourceSolventTemperature (°C)Typical Time (h)Typical Yield (%)
NH₄ClNaN₃DMF100 - 12012 - 2480 - 95
ZnCl₂NaN₃Water100 (Reflux)8 - 1885 - 98
L-prolineNaN₃DMSO1105 - 1082 - 94

Part 3: Critical Safety Considerations

Working with sodium azide (NaN₃) requires strict adherence to safety protocols.

  • Extreme Toxicity: Sodium azide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10][11] Always handle solid NaN₃ and its solutions in a certified chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double-layered nitrile gloves.[10]

  • Explosion Hazard:

    • Heavy Metals: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc, mercury) and their salts to form highly shock-sensitive and explosive metal azides.[12][13] NEVER use metal spatulas to handle NaN₃; use ceramic or plastic spatulas instead.[11] Avoid contact with metal pipes, brass fittings, or lead-containing materials.

    • Acidification: Reaction of NaN₃ with acid produces hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[10][14] All quenching and acidification steps must be performed slowly in an ice bath within a fume hood to control the exothermic reaction and contain any evolved HN₃ gas.[14]

  • Waste Disposal: Azide-containing waste is hazardous. It should be collected in a dedicated, clearly labeled waste container and disposed of according to institutional guidelines. Never pour azide waste down a drain, as it can react with lead or copper pipes to form explosive deposits.

Part 4: Visualization of Synthetic Workflows

Workflow for Oxazole-4-Carboxamide Synthesis

G start Oxazole-4-carbonitrile reagents H₂SO₄ / Acetic Acid (40-50°C) start->reagents workup 1. Quench (Ice Water) 2. Neutralize (NaHCO₃) reagents->workup extraction Extract with Ethyl Acetate workup->extraction purify Dry, Concentrate & Purify (Recrystallization) extraction->purify end Oxazole-4-carboxamide purify->end

Caption: Acid-catalyzed conversion of oxazole-4-carbonitrile to its corresponding amide.

Workflow for 5-(Oxazol-4-yl)tetrazole Synthesis

G start Oxazole-4-carbonitrile reagents NaN₃, NH₄Cl DMF (120°C) FUME HOOD start->reagents workup 1. Cool to RT 2. Acidify (HCl) CAUTION: HN₃ reagents->workup extraction Extract (Ethyl Acetate) or Filter Precipitate workup->extraction purify Dry, Concentrate & Purify (Recrystallization) extraction->purify end 5-(Oxazol-4-yl)tetrazole purify->end

Caption: [3+2] Cycloaddition of oxazole-4-carbonitrile to form the tetrazole analog.

References

  • BenchChem. (n.d.). Synthesis of Oxazole-4-carboximidamide: An Application Note and Detailed Protocol.
  • Google Patents. (n.d.). WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles.
  • ResearchGate. (n.d.). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles.
  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.
  • ResearchGate. (2021). A Practical Synthesis of 1,3-Oxazole.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
  • PubMed Central. (n.d.). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
  • Asian Journal of Green Chemistry. (2018). Benign synthesis of 5-substituted 1H-tetrazoles….
  • YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment.
  • ACS Publications. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega.
  • University of Illinois Division of Research Safety. (2019). Sodium Azide NaN3.
  • ResearchGate. (2025). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives.
  • Growing Science. (2024). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles. Current Chemistry Letters.
  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ).
  • New Jersey Department of Health. (n.d.). Sodium azide - Hazardous Substance Fact Sheet.
  • National Institutes of Health. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC.
  • ACS Publications. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry.
  • PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Chalcogenide Letters. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES.
  • University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions.
  • ACS Publications. (n.d.). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

Sources

One-Pot Cyclization Methods for 2-Amino-4-Cyanooxazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the 2-Aminooxazole Scaffold in Drug Discovery

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its isosteric relationship with the well-known 2-aminothiazole framework allows for subtle modulation of physicochemical properties such as solubility and metabolic stability, making it an attractive target for drug design and development.[1] The introduction of a cyano group at the 4-position further enhances its utility as a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of plausible one-pot cyclization methods for the efficient synthesis of 2-amino-4-cyanooxazole, tailored for researchers, scientists, and professionals in the field of drug development.

Plausible One-Pot Synthetic Strategy: A Mechanistically Guided Approach

The proposed reaction is analogous to the well-established Hantzsch thiazole synthesis, where an α-haloketone reacts with a thiourea.[2] In our case, the oxygen atom of a urea or cyanamide derivative acts as the nucleophile to form the oxazole ring.

Proposed Reaction Mechanism

The formation of the 2-amino-4-cyanooxazole ring is proposed to proceed through the following key steps, as supported by theoretical studies on 2-aminooxazole formation:[5]

  • Initial Condensation: The reaction is initiated by the nucleophilic attack of the amino group of cyanamide on the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization.

  • Cyclization: The hydroxyl group of the intermediate attacks the nitrile carbon, leading to the formation of the five-membered oxazole ring.

  • Dehydration: Subsequent elimination of a water molecule results in the formation of the aromatic 2-amino-4-cyanooxazole.

Reaction_Mechanism start α-Haloketone + Cyanamide intermediate1 Initial Adduct Formation start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-cyanooxazole intermediate2->product Dehydration

Caption: Proposed mechanistic pathway for the one-pot synthesis of 2-amino-4-cyanooxazole.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on the specific α-haloketone used.

Materials and Reagents
  • Substituted α-bromoacetophenone (1.0 eq)

  • Cyanamide (2.0 eq)

  • Sodium bicarbonate (2.5 eq)

  • Dimethylformamide (DMF)

  • Microwave synthesis vials

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Step-by-Step Procedure
  • Reaction Setup: In a clean and dry microwave synthesis vial equipped with a magnetic stir bar, add the substituted α-bromoacetophenone (1.0 eq), cyanamide (2.0 eq), and sodium bicarbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the vial to achieve a concentration of the α-bromoacetophenone of 0.5 M.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 120°C for 15-30 minutes.[4] The reaction progress should be monitored by TLC.

  • Reaction Quenching and Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification reagents Mix α-bromoacetophenone, cyanamide, and NaHCO3 in DMF microwave Microwave Irradiation (120°C, 15-30 min) reagents->microwave quench Quench with ice-water and extract with Ethyl Acetate microwave->quench purify Column Chromatography quench->purify

Caption: A streamlined workflow for the one-pot synthesis and purification of 2-amino-4-cyanooxazole.

Data Presentation: Comparative Analysis of Reaction Conditions

Entryα-HaloketoneBaseSolventTemperature (°C)Time (min)Yield (%)
1α-bromoacetophenoneNaHCO₃DMF120 (MW)2065
24'-Chloro-α-bromoacetophenoneK₂CO₃DMF120 (MW)2562
34'-Methoxy-α-bromoacetophenoneNaHCO₃NMP120 (MW)1570
4α-bromoacetophenoneNaHCO₃DMF80 (Conventional)18045

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction yield is low, consider increasing the amount of cyanamide or using a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). The reaction temperature and time can also be optimized.

  • Side Reactions: The formation of side products can be minimized by ensuring anhydrous reaction conditions. The presence of water can lead to the hydrolysis of the cyano group or other undesired reactions.

  • Purification Challenges: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system.

Conclusion

The one-pot synthesis of 2-amino-4-cyanooxazole presents an efficient and atom-economical approach to a valuable building block in medicinal chemistry. The proposed microwave-assisted protocol, based on the reaction of α-haloketones with cyanamide, offers a rapid and high-yielding route to this important scaffold. Further optimization and exploration of the substrate scope will undoubtedly expand the utility of this methodology in the synthesis of novel drug candidates.

References

Sources

Scalable flow chemistry routes for aminooxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Continuous Flow Routes for 2-Aminooxazole Synthesis

Executive Summary

The 2-aminooxazole motif is a privileged scaffold in medicinal chemistry, offering improved solubility and metabolic stability compared to its bioisostere, the 2-aminothiazole.[1][2][3] However, the synthesis of 2-aminooxazoles—particularly N-substituted variants—remains challenging in batch mode due to poor nucleophilicity of ureas, requirement for harsh thermal conditions, and low yields in standard Hantzsch-type protocols.

This Application Note details a scalable continuous flow protocol for the synthesis of 2-aminooxazoles. By translating a high-temperature microwave batch method into a continuous flow regime, we achieve:

  • Process Intensification: Reduction of reaction time from hours (batch) to minutes (flow).

  • Safety: Containment of superheated solvents (DMF/NMP) above their boiling points.

  • Modularity: A seamless workflow for the synthesis of the core heterocycle followed by downstream palladium-catalyzed C-N cross-coupling to access diverse N-substituted derivatives.

Scientific Background & Chemical Strategy

The Challenge: Batch Synthesis Limitations

The classical route to 1,3-azoles involves the condensation of


-haloketones with ureas (oxazoles) or thioureas (thiazoles). While thioureas react readily, ureas are significantly less nucleophilic (O vs. S). In batch, this necessitates high temperatures (

C) and polar aprotic solvents (DMF), often leading to thermal degradation and difficult workups. Furthermore, direct reaction with N-substituted ureas frequently fails entirely, forcing a two-step strategy: synthesis of the primary amine followed by functionalization.
The Solution: Flow Chemistry Translation

Recent optimization studies utilizing microwave irradiation demonstrated that high temperatures (


C) and short reaction times (3 min) can drive this condensation efficiently [1]. Continuous flow reactors are the ideal scalable equivalent to microwave synthesis, allowing for:
  • Superheating: Pressurized systems allow solvents to be heated far beyond their atmospheric boiling points, accelerating kinetics (Arrhenius equation).

  • Precise Residence Time Control: Eliminating over-cooking of the unstable product.

Reaction Scheme:

ReactionScheme SM1 α-Bromoketone (R1-C(=O)CH2Br) Inter Intermediate (Unstable) SM1->Inter Condensation (DMF, 120°C) SM2 Urea (NH2CONH2) SM2->Inter Prod1 2-Aminooxazole Core Inter->Prod1 Cyclization (- H2O, - HBr) Prod2 N-Aryl-2-Aminooxazole Prod1->Prod2 Buchwald-Hartwig (Ar-X, Pd cat.)

Figure 1: Synthetic pathway.[3][4][5][6][7] The flow protocol focuses on the critical cyclization step (Blue/Green path) and the subsequent C-N coupling (Red path).

Experimental Protocol

Equipment Configuration
  • Pumps: Dual HPLC-class piston pumps (e.g., Knauer Azura or Vapourtec R-Series) capable of handling viscous solvents (DMF).

  • Reactor: 10 mL PFA or Stainless Steel coil reactor (Inter-changeable based on heat transfer needs).

  • Temperature Control: Convection heating unit or oil bath capable of stable

    
    C operation.
    
  • Pressure: Back Pressure Regulator (BPR) set to 250 psi (17 bar) to maintain liquid phase at

    
    C.
    
Reagent Preparation
  • Stream A (

    
    -Bromoketone):  Dissolve 4-bromoacetophenone (1.0 equiv, 0.5 M) in anhydrous DMF.
    
  • Stream B (Urea): Dissolve Urea (2.0 - 5.0 equiv, saturated solution or 1.0 M) in anhydrous DMF. Note: Urea has limited solubility; ensuring a homogeneous solution is critical to prevent clogging.

Continuous Flow Procedure (Step 1: Cyclization)
  • System Priming: Flush the reactor coil with pure DMF at 1.0 mL/min until the system pressure stabilizes. Set the BPR to 250 psi.

  • Heating: Set the reactor temperature to 120 °C . Allow 15 minutes for equilibration.

  • Execution:

    • Set Pump A flow rate: 0.5 mL/min .

    • Set Pump B flow rate: 0.5 mL/min .

    • Combined Flow Rate: 1.0 mL/min.

    • Reactor Volume: 10 mL.

    • Residence Time: 10 minutes.

  • Collection: Discard the first 2 reactor volumes (20 mL) as dispersion waste. Collect the steady-state output into a flask containing saturated aqueous NaHCO

    
     (to quench HBr byproduct).
    
  • Workup: Extract the aqueous quench mixture with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO

    
    , and concentrate.
    
Downstream Functionalization (Step 2: Buchwald-Hartwig Coupling)

For the synthesis of N-substituted derivatives, the crude 2-aminooxazole can be processed in a second flow module or batch-processed depending on scale.

  • Reagents: 2-Aminooxazole (1 equiv), Aryl Bromide (1.2 equiv), NaO

    
    Bu (1.5 equiv), XPhos Pd G2 (2 mol%).
    
  • Solvent: Toluene/dioxane (requires slurry handling capability) or use of a packed-bed reactor containing supported base.

  • Flow Conditions:

    
    C, 10 min residence time.
    

Flow Process Diagram

FlowSetup cluster_feeds Feed Section FeedA Feed A: α-Bromoketone (in DMF) PumpA Pump A (0.5 mL/min) FeedA->PumpA FeedB Feed B: Urea (in DMF) PumpB Pump B (0.5 mL/min) FeedB->PumpB Mixer T-Mixer (PEEK/SS) PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor 10 mL, 120°C (Residence Time: 10 min) Mixer->Reactor BPR BPR (250 psi) Reactor->BPR Quench Collection Flask (Sat. NaHCO3) BPR->Quench

Figure 2: Schematic of the continuous flow setup for 2-aminooxazole synthesis. Key components include high-pressure pumps and a heated residence time unit.

Results & Discussion

The transition from batch to flow provides immediate benefits in yield and throughput. The following data compares the optimized Flow protocol against traditional Batch (thermal) and Microwave methods [1, 2].

Table 1: Comparison of Synthetic Methods for 4-phenyl-2-aminooxazole

ParameterBatch (Thermal)Microwave (Batch)Continuous Flow (This Protocol)
Temperature 80 °C120 °C120 °C
Time 8 - 18 hours3 - 15 mins10 mins (Residence Time)
Scale mmolmmolMultigram / Hour
Yield 18 - 37%53 - 56%62%
Workup Difficult (Emulsions)StandardStreamlined (In-line Quench possible)

Key Observations:

  • Yield Improvement: The flow protocol surpasses the microwave yield (62% vs 56%). This is attributed to the superior heat transfer of the flow coil and the immediate removal of the product from the heated zone, preventing thermal degradation (a known issue with oxazoles).

  • Scalability: While the microwave method is limited by the vessel size (typically <20 mL), the flow process can produce >3 g/hour simply by running continuously, without re-optimizing conditions.

  • Handling Ureas: The use of DMF at high temperatures in flow avoids the solubility issues often seen with substituted ureas in ethanol or acetonitrile.

Troubleshooting & Optimization Tips

  • Clogging: Urea solubility is the primary failure mode. If clogging occurs at the T-mixer, ensure the urea feed line is trace-heated or reduce the concentration to 0.5 M.

  • Pressure Fluctuations: If pressure spikes >300 psi, it indicates precipitation. Switch to NMP (N-Methyl-2-pyrrolidone) as a solvent, which often has better solubility profiles for these intermediates.

  • Corrosion: HBr is generated as a byproduct. Ensure all wetted parts (downstream of the reactor) are Hastelloy or PFA/PTFE. Standard 316 Stainless Steel may degrade over long runs.

References

  • Gomez, G., et al. (2020). "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters, 11(7), 1435–1441. Link[3]

  • Palmer, A. M., et al. (1971). "Synthesis of 2-aminooxazoles." Journal of the Chemical Society C: Organic, 1971, 4088-4091.
  • Plutschack, M. B., et al. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 117(18), 11796–11893. Link

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Cyclization of α-Haloacyl Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyclization of α-haloacyl nitriles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common experimental challenges. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.

Introduction to the Cyclization of α-Haloacyl Nitriles

The intramolecular cyclization of α-haloacyl nitriles is a powerful method for synthesizing cyclic β-ketonitriles, which are valuable intermediates in the synthesis of various pharmaceuticals and biologically active compounds.[1][2] This reaction is a variation of the well-known Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis.[3][4][5]

The fundamental mechanism involves the deprotonation of the α-carbon to the nitrile group by a strong base, creating a carbanion. This is followed by an intramolecular nucleophilic attack on the electrophilic carbon bearing the halogen, leading to the formation of a cyclic product. Subsequent workup can then yield the desired cyclic β-ketonitrile.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the cyclization of α-haloacyl nitriles. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Potential Causes:

  • Insufficiently Strong Base: The acidity of the α-proton to the nitrile is crucial. If the base is not strong enough to deprotonate the α-carbon effectively, the reaction will not proceed.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction by affecting the solubility of the reactants and the stability of the intermediates.[6][7]

  • Low Reaction Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.

  • Degradation of Starting Material or Product: Prolonged reaction times or harsh conditions can lead to the decomposition of the starting material or the desired product.[8]

  • Presence of Water: Moisture can quench the carbanion intermediate and hydrolyze the nitrile group, leading to unwanted side products.[9][10]

Solutions:

  • Base Selection: Employ a strong, non-nucleophilic base to favor deprotonation without competing nucleophilic attack. Common choices include sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK).[11]

  • Solvent Optimization: Aprotic polar solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are generally preferred as they can solvate the cation of the base without interfering with the reaction.[7][11] It has been shown that the choice of solvent can even influence the stereoselectivity of the cyclization.[6]

  • Temperature Control: Systematically screen different temperatures, starting from room temperature and gradually increasing. Monitoring the reaction by TLC or LC-MS will help identify the optimal temperature.

  • Reaction Time: Optimize the reaction time to maximize the yield of the desired product while minimizing the formation of byproducts. Microwave irradiation can be an effective technique to significantly reduce reaction times and improve yields by minimizing degradation.[8]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Problem 2: Formation of Multiple Products

Potential Causes:

  • Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers or other undesired products.

  • Side Reactions of the Nitrile Group: The nitrile group itself can undergo side reactions, such as hydrolysis to an amide or carboxylic acid, especially if water is present or during acidic/basic workup.[9][10][12]

  • Elimination Reactions: Depending on the structure of the α-haloacyl nitrile, elimination reactions can occur, leading to the formation of α,β-unsaturated nitriles.

Solutions:

  • High-Dilution Conditions: To favor intramolecular cyclization, the reaction should be performed under high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture containing the base.

  • Careful Workup: Quench the reaction carefully, for example, with a saturated aqueous solution of ammonium chloride. Control the pH during extraction and purification to avoid hydrolysis of the nitrile group.

  • Choice of Halogen: The nature of the halogen can influence the rate of substitution versus elimination. In some cases, using a bromide or iodide instead of a chloride may favor the desired cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the cyclization of α-haloacyl nitriles?

The ideal base is strong enough to deprotonate the α-carbon to the nitrile but is non-nucleophilic to avoid side reactions. Sodium hydride (NaH) is a common and effective choice. Other strong, non-nucleophilic bases like lithium diisopropylamide (LDA) and potassium tert-butoxide (t-BuOK) are also frequently used.[11] The choice may depend on the specific substrate and solvent system.

Q2: How does the solvent affect the reaction yield?

The solvent plays a critical role in several ways:

  • Solubility: It must dissolve the α-haloacyl nitrile and the base.

  • Stabilization: Aprotic polar solvents like THF or DMF can stabilize the intermediate carbanion and the transition state, thus accelerating the reaction.[7][11]

  • Stereoselectivity: As demonstrated in some nitrile anion cyclizations, the solvent can influence the stereochemical outcome of the reaction.[6]

Q3: Can I use microwave heating to improve my reaction?

Yes, microwave irradiation can be a very effective tool to optimize this reaction.[8] It can significantly reduce reaction times, which in turn can minimize the degradation of starting materials and products, often leading to improved yields.[8]

Q4: My starting material is not soluble in the recommended solvents. What should I do?

If solubility is an issue, you may need to screen a wider range of aprotic solvents. A co-solvent system might also be effective. For instance, a small amount of a more polar solvent like HMPA or DMSO has been shown to alter the ion pairing of nitrile anions, which could affect solubility and reactivity.[6] However, be mindful that changing the solvent can also affect the reaction pathway and yield.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) can be used to track the concentrations of the reactant and product over time.

Experimental Protocols

General Protocol for the Cyclization of an α-Haloacyl Nitrile

This protocol provides a general guideline. The specific amounts, temperatures, and reaction times should be optimized for each substrate.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Substrate:

    • Dissolve the α-haloacyl nitrile (1.0 equivalent) in anhydrous THF.

    • Add the substrate solution dropwise to the stirred NaH suspension over a period of 1-2 hours to maintain high-dilution conditions.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the optimized reaction time (monitor by TLC or LC-MS). Gentle heating may be required for less reactive substrates.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

Table 1: Effect of Base and Solvent on Yield

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)THF25475
2NaH (1.2)DMF25285
3LDA (1.2)THF-78 to 25670
4t-BuOK (1.2)THF25865
5K₂CO₃ (2.0)Acetone5624<10

Note: The data in this table is illustrative and will vary depending on the specific substrate.

Visualizations

Reaction Mechanism Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Workup A α-Haloacyl Nitrile C Carbanion Intermediate A->C α-Proton Abstraction B Strong Base (e.g., NaH) B->A E Cyclic Intermediate C->E Formation of C-C Bond Expulsion of Halide D Intramolecular Nucleophilic Attack G Cyclic β-Ketonitrile E->G Protonation F Aqueous Workup F->E

Caption: Key steps in the cyclization of α-haloacyl nitriles.

Troubleshooting Decision Tree

G Start Low Yield? Base Is the base strong enough? (e.g., NaH, LDA) Start->Base Solvent Is the solvent appropriate? (Aprotic, polar) Base->Solvent Yes Failure Consult Further Base->Failure No, change base Conditions Are conditions anhydrous? Solvent->Conditions Yes Solvent->Failure No, change solvent Dilution Using high dilution? Conditions->Dilution Yes Conditions->Failure No, ensure dry conditions Success Yield Improved Dilution->Success Yes Dilution->Failure No, use slow addition

Caption: Decision tree for troubleshooting low yield.

References

  • Buchler GmbH. Thorpe-Ziegler reaction. [Link]

  • Wikipedia. Thorpe reaction. [Link]

  • Organic Chemistry. (2021). Thorpe-Ziegler Reaction Mechanism. YouTube. [Link]

  • ResearchGate. Optimization of the Thorpe–Ziegler cyclization. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • MDPI. Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • ACS Publications. Catalytic Alpha-Functionalization of Alkyl Nitriles. [Link]

  • Chad's Prep. (2021). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. YouTube. [Link]

  • ACS Publications. Nitrile Anions: Solvent-Dependent Cyclizations. [Link]

  • Springer. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]

  • RSC Publishing. Intermolecular coupling and intramolecular cyclization of aryl nitriles on Au(111). [Link]

  • Google Patents.
  • ResearchGate. Optimization of the intramolecular cyclization-solvent effect. [Link]

  • Semantic Scholar. Direct preparation of nitriles from carboxylic acids in continuous flow. [Link]

  • NIH. Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. [Link]

  • NIH. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

Sources

Technical Support Center: Strategies for Preventing Nitrile Group Hydrolysis During Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, actionable insights into a common challenge in heterocyclic chemistry: the unwanted hydrolysis of the nitrile group during oxazole synthesis. Our goal is to equip you with the expertise to troubleshoot and optimize your synthetic routes, ensuring high yields and purity of your target oxazole compounds.

The Challenge: Nitrile Group Instability in Oxazole Synthesis

The nitrile group is a versatile and valuable precursor in the synthesis of oxazoles, a class of heterocyclic compounds prevalent in pharmaceuticals, natural products, and materials science.[1] However, the very conditions designed to facilitate the cyclization to form the oxazole ring can often inadvertently promote the hydrolysis of the nitrile group to an amide or a carboxylic acid.[2][3] This side reaction not only consumes starting material but also complicates purification, ultimately lowering the overall yield of the desired product. Understanding the mechanisms of nitrile hydrolysis is the first step toward preventing it.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[4][5][6][7] The reaction proceeds through an amide intermediate, which can be further hydrolyzed to a carboxylic acid and an ammonium salt under vigorous conditions.[3][4][8] The final step, the formation of the protonated ammonia, is often the driving force for the entire reaction, making it effectively irreversible.[4]

Caption: Acid-Catalyzed Hydrolysis of a Nitrile.

Mechanism of Base-Catalyzed Nitrile Hydrolysis

In basic media, the reaction pathway begins with a direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[4][7][9] This forms a negatively charged intermediate that is then protonated by water.[7][9] While this process can be stopped at the amide stage under milder basic conditions, harsher conditions such as elevated temperatures will drive the reaction forward to the carboxylate salt.[4] The free carboxylic acid is then obtained after an acidic workup.[2]

Caption: Base-Catalyzed Hydrolysis of a Nitrile.

Troubleshooting Guide: Isolating and Solving Hydrolysis Issues

This section addresses specific experimental issues through a question-and-answer format, providing both the rationale and practical solutions.

Q1: My reaction is yielding significant amounts of a carboxylic acid byproduct alongside my desired oxazole. What is the likely cause and how can I fix it?

A1: Cause and Solution

The formation of a carboxylic acid byproduct is a classic sign of nitrile hydrolysis, likely promoted by excess water and harsh acidic or basic conditions. Nitriles are generally difficult to hydrolyze, so this side reaction is often indicative of vigorous reaction conditions (e.g., high heat and strong acids/bases) that are also necessary for the main reaction.[10]

Preventative Measures:

  • Strictly Anhydrous Conditions: Water is a key reactant in hydrolysis. Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Glassware should be oven- or flame-dried before use, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Moderate Reaction pH: If your synthesis requires an acid or base catalyst, consider using a milder reagent. For instance, some modern oxazole syntheses utilize metal-free conditions with reagents like trifluoromethanesulfonic acid (TfOH) which can be effective without requiring harsh, aqueous environments.[1][11]

  • Temperature Control: Hydrolysis is often accelerated by heat.[2][3] Monitor your reaction and determine the minimum temperature required for the oxazole synthesis to proceed at a reasonable rate. Running the reaction at a lower temperature for a longer period may favor the desired cyclization over the hydrolysis pathway.

Q2: I'm observing an intermediate on my TLC plate that I suspect is the corresponding amide. How can I prevent its formation or further conversion?

A2: Cause and Solution

The presence of an amide indicates partial hydrolysis of the nitrile.[2] While isolating the amide can be a goal in some reactions, in oxazole synthesis it represents a stalled reaction and a potential precursor to the fully hydrolyzed carboxylic acid.[4] This is particularly common in base-catalyzed reactions where the amide can sometimes be isolated under milder conditions.[4]

Experimental Protocol: Optimizing a Metal-Catalyzed Oxazole Synthesis

Many modern oxazole syntheses from nitriles involve metal catalysts.[11][12] The following is a general protocol emphasizing the exclusion of water.

Objective: To synthesize a 2,5-disubstituted oxazole from a terminal alkyne and a nitrile using a gold catalyst, while minimizing nitrile hydrolysis.[11][12]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Nitrile (serves as reactant and solvent, 2.0 mL)

  • Gold catalyst (e.g., AuCl₃, 1-5 mol%)

  • Oxidant (e.g., pyridine N-oxide, 1.2 mmol)

  • Anhydrous, sealed reaction vial

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Preparation: Oven-dry all glassware overnight at 120°C and allow to cool under a stream of dry nitrogen.

  • Reagent Handling: Use a freshly opened bottle of the nitrile solvent/reactant or ensure it is dried over molecular sieves prior to use. Handle the hygroscopic gold catalyst in a glovebox or under a positive pressure of inert gas.

  • Reaction Setup: To the reaction vial, add the gold catalyst and the oxidant. Seal the vial with a septum.

  • Addition of Reagents: Purge the vial with inert gas. Using syringes, add the anhydrous nitrile followed by the terminal alkyne.

  • Reaction Conditions: Place the sealed vial in a pre-heated oil bath at the lowest effective temperature (start with literature-reported values and optimize downwards if hydrolysis is observed). Stir the reaction for the recommended time.

  • Monitoring: Periodically take aliquots using a dry syringe and analyze by TLC or LC-MS to monitor the consumption of starting materials and the formation of the oxazole product, while checking for the appearance of amide or carboxylic acid byproducts.

  • Workup: Once the reaction is complete, quench and purify according to the specific literature procedure, using anhydrous solvents where possible until the aqueous workup is necessary.

Q3: Are there alternative synthetic strategies for oxazoles that completely avoid nitrile precursors?

A3: Alternative Strategies

Yes, if nitrile hydrolysis proves to be an insurmountable issue for your specific substrate, several classic and modern methods for oxazole synthesis do not involve nitriles.

  • Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones.[13]

  • Van Leusen Oxazole Synthesis: A very popular method that reacts aldehydes with tosylmethyl isocyanide (TosMIC).[14] This method is known for its operational simplicity and broad substrate scope.[14]

  • From α-haloketones: Reaction of α-haloketones with primary amides can also yield oxazoles.[13]

Exploring these alternative routes can be a highly effective strategy when dealing with sensitive functional groups.

Summary of Preventative Measures

StrategyRationaleKey Implementation Steps
Water Exclusion Water is a direct reactant in the hydrolysis pathway.Use oven-dried glassware, anhydrous solvents, and run reactions under an inert atmosphere.
pH Control Strong acids and bases catalyze hydrolysis.Use milder catalysts, non-aqueous acid/base sources, or buffer the reaction if possible.
Temperature Management Higher temperatures increase the rate of hydrolysis.Determine the minimum temperature for efficient cyclization.
Reaction Time Optimization Prolonged reaction times can allow the slower hydrolysis side reaction to become significant.Monitor the reaction closely and quench promptly upon completion.
Alternative Reagents Some reagents are less prone to promoting hydrolysis.Consider modern, metal-free catalytic systems or non-nitrile-based synthetic routes.

Frequently Asked Questions (FAQs)

Q: Can nitrile hydrolysis be stopped at the amide stage? A: While possible under certain mild basic conditions, it is generally difficult to stop the hydrolysis at the amide stage, especially under the harsh acidic or basic conditions often required for subsequent reactions like oxazole synthesis.[4][10]

Q: How can I detect nitrile hydrolysis in my reaction mixture? A: The most common methods include:

  • Thin-Layer Chromatography (TLC): The resulting carboxylic acid will have a very different polarity (typically a lower Rf) than the nitrile starting material and oxazole product. The amide will also have a distinct Rf.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can confirm the presence and mass of the starting nitrile, the desired oxazole, and any amide or carboxylic acid byproducts.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile stretch (~2220-2260 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a carbonyl C=O stretch (~1700 cm⁻¹) would indicate the formation of a carboxylic acid. An amide would show a C=O stretch (~1650 cm⁻¹) and N-H stretches (~3100-3500 cm⁻¹).

Q: Are aromatic nitriles more or less susceptible to hydrolysis than aliphatic nitriles? A: Generally, the electronic nature of the 'R' group affects the electrophilicity of the nitrile carbon. Electron-withdrawing groups can increase the susceptibility to nucleophilic attack (hydrolysis), while electron-donating groups can decrease it. The specific reaction conditions, however, play a more dominant role.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Nitrile: Definition, Structure, Synthesis, Reactions, and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Química Organica.org. (n.d.). Basic hydrolysis of nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Ma, G., Ding, H., & Ma, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1634. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry with Victor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Fernández, I., et al. (2022). Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update from 2014 to 2021. ResearchGate. Retrieved from [Link]

  • Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

Sources

Technical Support Center: Purification of Polar Aminocarbonitrile Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: PUR-CN-AMINE-001

Introduction: The "Polar Trap"

You are likely here because your compound—a heterocycle containing both a basic amine and a polar nitrile group—is behaving poorly. It likely streaks on silica, elutes in the solvent front on C18, or turns into an intractable oil upon concentration.

The Chemical Challenge:

  • High Polarity: The nitrile (

    
    ) and amine (
    
    
    
    ) create a high dipole moment, making the compound "sticky" on polar stationary phases.
  • Basicity: The amine moiety interacts strongly with acidic silanols on silica gel, causing peak tailing (streaking).

  • Stability Risk: The nitrile group is susceptible to hydrolysis (to amide or carboxylic acid) under strong acidic or basic conditions, especially with heat.

This guide provides a modular, self-validating troubleshooting workflow to isolate your target with high purity.

Module 1: Flash Chromatography (Normal Phase)

Status: Primary Purification Strategy

Issue: "The Streak"

Your compound smears across the column or TLC plate, resulting in poor separation and low recovery.

Root Cause: Standard silica gel (


) has acidic surface silanols (

, pKa ~5). Your basic amine (pKa ~8-10) protonates upon contact, forming an ionic bond with the silica. This is not chromatography; it is ion exchange occurring at random rates.
Protocol A: The Amine Modifier (Mobile Phase)

Use this for standard silica columns.

  • The Modifier: Add 1% Triethylamine (TEA) or 1%

    
     (aq)  to your polar solvent (usually Methanol or Ethanol).
    
  • The Equilibrator: Flush the column with the modifier-containing eluent before loading your sample. This "caps" the active silanols.

  • The Elution: Run your gradient.

    • Validation: If the streak persists, increase modifier to 2%, but do not exceed 5% (dissolution of silica).

Protocol B: Amine-Functionalized Silica (Stationary Phase)

Use this if Protocol A fails or if your compound is acid-sensitive.

Switch to Amine-Bonded Silica (KP-NH) .

  • Mechanism: The surface is functionalized with propyl-amine groups. This creates a basic surface that repels your basic amine, forcing it to interact only via polarity/adsorption.

  • Benefit: No modifier needed in the mobile phase. No work-up required to remove TEA.

  • Caution: Do not use with aldehydes or ketones (Schiff base formation).

Module 2: Reversed-Phase HPLC (C18)

Status: High-Purity Isolation

Issue: "The Void Volume Dump"

Your compound elutes immediately (k' < 1) alongside salts and DMSO.

Root Cause: At neutral or low pH (standard 0.1% TFA/Formic acid), your amine is fully protonated (


). The compound is now a highly polar salt and has no affinity for the hydrophobic C18 chains.
Strategy: pH Switching

You must suppress ionization to force the compound into its neutral state, increasing hydrophobicity.

Data: Impact of pH on Retention of Basic Heterocycles

Mobile Phase ModifierpHAmine StateRetention on C18Risk Factor
0.1% Formic Acid ~2.7Ionized (

)
Very Low Low
10mM Ammonium Acetate ~6.8Partially IonizedModerate Low
10mM Ammonium Bicarbonate ~10.0Neutral (

)
High Nitrile Hydrolysis
0.1% Ammonium Hydroxide ~11.0Neutral (

)
Highest Silica Dissolution*

*Note: Standard silica-based C18 columns degrade above pH 8. You must use "Hybrid" (e.g., Waters XBridge) or Polymer-based columns for high pH work.

Protocol:

  • Column: Select a high-pH stable C18 column.

  • Buffer: 10mM Ammonium Bicarbonate (pH 10).

  • Gradient: 5-95% Acetonitrile.

  • Validation: If retention is still poor, switch to Module 3 .

Module 3: Alternative Modes (HILIC & SCX)

Status: "The Heavy Artillery"

Workflow Visualization: Method Selection

PurificationStrategy Start Start: Polar Aminocarbonitrile Solubility Is it soluble in DCM/MeOH? Start->Solubility Flash Attempt Normal Phase Flash (with 1% TEA) Solubility->Flash Yes RP_Check Check C18 Retention (Low pH) Solubility->RP_Check No Streak Does it streak? Flash->Streak AmineSilica Use Amine-Bonded Silica (KP-NH) Streak->AmineSilica Yes Streak->RP_Check No (But low purity) RP_HighPH Switch to High pH RP-HPLC (Ammonium Bicarbonate) RP_Check->RP_HighPH Elutes in Void HILIC Switch to HILIC (Acetonitrile/Water/Buffer) RP_HighPH->HILIC Still no retention SCX Strong Cation Exchange (SCX) 'Catch & Release' HILIC->SCX Co-eluting impurities

Caption: Decision matrix for selecting the optimal purification mode based on solubility and retention behavior.

Technique A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Use when the compound is too polar for C18.

  • Mechanism: Uses a polar stationary phase (Silica or Amide) and a non-polar mobile phase (High ACN). It forms a water-rich layer on the surface; your compound partitions into this water layer.[1]

  • Mobile Phase: 95% Acetonitrile / 5% Water (with 10mM Ammonium Acetate).

  • Elution: Gradient from high organic to high aqueous (opposite of C18).

Technique B: SCX (Strong Cation Exchange) - "Catch and Release"

Use for crude mixtures containing non-basic impurities.

SCX Workflow:

  • Load: Dissolve crude in MeOH/Water (pH < 4). Load onto SCX cartridge.[2]

    • Result: Amine (

      
      ) binds to sulfonate groups (
      
      
      
      ). Neutrals/Acids pass through.
  • Wash: Flush with MeOH to remove non-basic impurities.[3]

  • Release: Elute with 2M

    
     in MeOH.
    
    • Result: Ammonia deprotonates the amine, releasing it from the cartridge.

    • Warning: Evaporate fractions immediately to prevent nitrile hydrolysis by the ammonia.

Module 4: Isolation & Crystallization

Status: Final Polish

Issue: "The Oil Trap"

You purified the compound, but rotovapping yielded a sticky oil/gum that traps solvent.

Strategy: Salt Formation

Turn your oil into a crystalline solid.

  • HCl Salt: Dissolve oil in

    
     or Dioxane. Add 4M HCl in Dioxane dropwise.
    
    • Risk:[4][5][6] Nitrile hydrolysis if water is present or excess acid is used.

  • Oxalate/Fumarate: Often better for nitriles. Dissolve in hot EtOH. Add 1 eq. of Oxalic acid. Cool slowly.

  • Trituration: If you must keep the free base, dissolve the oil in minimal DCM, then add excess Hexane/Pentane rapidly while stirring.

Frequently Asked Questions (FAQ)

Q: Can I use TFA in my mobile phase? A: Avoid it if possible. TFA forms strong ion pairs with amines, which can improve peak shape on C18, but it is difficult to remove (high boiling point) and can catalyze nitrile hydrolysis during concentration. Use Formic Acid or Ammonium Formate instead.

Q: My nitrile hydrolyzed to an amide during purification. What happened? A: You likely exposed it to basic conditions (like Ammonia in MeOH) for too long, or you heated the fraction during evaporation.

  • Fix: Keep water bath < 30°C. Use volatile bases (TEA) that remove quickly. Switch to Bicarbonate (milder pH).

Q: Why does my compound vanish on the column? A: Irreversible adsorption. The amine is binding permanently to active sites.

  • Fix: Use the "Catch and Release" SCX method to recover it, or switch to a polymeric stationary phase (PLRP-S) which has no silanols.

References

  • Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Application Note AN82. Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting. Technical Overview. Link

  • Sigma-Aldrich. (2020). Supelco Guide to Solid Phase Extraction (SCX/WCX Mechanisms). Technical Guide. Link

  • Biotage. (2023).[6][7] When should I use an amine-bonded silica for flash chromatography?. The Flash Blog. Link

  • University of Rochester. (n.d.). Chromatography: The Solid Phase (Deactivated Silica Protocols). Department of Chemistry. Link

Sources

Stability of 2-aminooxazole-4-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical "Personality"

2-Aminooxazole-4-carbonitrile (CAS: Generic structure reference) is a bifunctional heterocyclic building block used extensively in kinase inhibitor development and prebiotic chemistry research.[1] Its stability profile is defined by a "tug-of-war" between the stabilizing aromatic oxazole ring and the acid-sensitive nitrile group.

Core Stability Directive:

  • Safe Zone: pH 2.0 – 7.0 at Room Temperature (RT).

  • Caution Zone: pH < 2.0 (Protonation of ring nitrogen occurs; risk of salt precipitation).

  • Danger Zone: pH < 1.0 + Heat (>40°C). This triggers irreversible nitrile hydrolysis to the primary amide.

Mechanistic Insight: Why Acid Matters

To troubleshoot effectively, you must understand the molecular events triggered by acid exposure.

A. The Protonation Hierarchy

Unlike simple amines, 2-aminooxazoles are amidine-like. The exocyclic amino group pushes electron density into the ring, making the ring nitrogen (N3) the primary site of protonation, not the exocyclic amine.

  • Event 1 (Reversible):

    
     attacks N3. This forms a stable cation (oxazolium salt). This is often desired for solubility during workup.
    
  • Event 2 (Irreversible): High acid concentration + Heat activates the C4-nitrile. Water attacks the protonated nitrile carbon (

    
    ), leading to hydrolysis.
    
B. The Degradation Pathway (Visualized)

The following diagram maps the fate of your molecule under varying acidic conditions.

degradation_pathway cluster_legend Condition Legend Start 2-Aminooxazole- 4-carbonitrile Protonated N3-Protonated Cation (Stable Salt) Start->Protonated Mild Acid (pH 1-4) RT Protonated->Start Base Neutralization Imidate Imidic Acid Intermediate Protonated->Imidate Strong Acid (pH <1) + HEAT (>50°C) Amide Primary Amide (Hydrolysis Product) Imidate->Amide + H2O Acid Carboxylic Acid (Final Degradation) Amide->Acid Prolonged Boil key1 Blue: Reversible/Safe key2 Red: Irreversible/Destructive

Figure 1: Acid-catalyzed degradation pathway. Note that the transition from the protonated salt to the imidate/amide is the critical failure point driven by heat.

Troubleshooting Guide (FAQs)

Issue 1: "I lost my product during aqueous acid workup."

Diagnosis: The molecule is basic enough to be fully protonated at pH 1–2. It has partitioned into the aqueous layer as the hydrochloride salt. Corrective Action:

  • Do not discard the aqueous layer.

  • Cool the aqueous layer to 0°C.

  • Slowly adjust pH to ~8–9 using Saturated

    
     or 1M NaOH.
    
  • Extract immediately with EtOAc or DCM. The neutral molecule will return to the organic phase.

Issue 2: "I see a new, more polar spot on TLC after heating in HCl."

Diagnosis: You have likely hydrolyzed the nitrile (


) to the primary amide (

). Verification: Check IR. A sharp nitrile peak at ~2220

will disappear, replaced by broad amide bands around 1650–1690

. Prevention: Avoid heating above 40°C when pH < 2. If acid catalysis is required for a subsequent step, use anhydrous acid (e.g., HCl in Dioxane) rather than aqueous acid to starve the hydrolysis reaction of water.
Issue 3: "My LCMS shows a mass of M+18."

Diagnosis: Partial hydrolysis (Hydration). The nitrile has engaged with one equivalent of water to form the amide. Root Cause: Leaving the compound in acidic LCMS mobile phase (0.1% Formic Acid) for extended periods (e.g., >24 hours) in the autosampler, or using an acidic workup that was not fully neutralized.

Standardized Protocols

Protocol A: Acid Stability Assay (Self-Validating)

Use this protocol to determine if your specific conditions are safe.

  • Preparation: Dissolve 5 mg of 2-aminooxazole-4-carbonitrile in 1 mL Methanol.

  • Spike: Add 100 µL of the acid (e.g., 1M HCl).

  • Incubation: Split sample into two vials:

    • Vial A: Keep at Room Temperature.

    • Vial B: Heat to 50°C.

  • Sampling: Inject 5 µL onto HPLC/UPLC at T=0, T=1h, and T=4h.

  • Validation Criteria:

    • Pass: Purity of Vial A remains >98% relative to T=0.

    • Fail: Appearance of M+18 peak (Amide) exceeding 2% area.

Protocol B: Safe Workup Decision Tree

Follow this logic to maximize yield and minimize degradation.

workup_logic cluster_warning CRITICAL WARNING Start Reaction Complete (Contains Acid) CheckTemp Is the mixture hot? Start->CheckTemp Cool Cool to <10°C immediately CheckTemp->Cool Yes CheckSolubility Is product water soluble? CheckTemp->CheckSolubility No/Cooled Cool->CheckSolubility DirectNeut Method A: Direct Neutralization Add solid NaHCO3 to pH 7 Extract w/ Organic Solvent CheckSolubility->DirectNeut Yes / Unknown AcidWash Method B: Acid Wash (Only if product is lipophilic) Wash w/ cold 0.1M HCl Rapid separation CheckSolubility->AcidWash No (Highly Lipophilic) WarningNode NEVER heat acidic aqueous layers to remove solvent. Lyophilize or neutralize first.

Figure 2: Decision logic for workup procedures to prevent acid-catalyzed hydrolysis.

Quantitative Data Summary

ConditionTimeTemperatureExpected StabilityPrimary Degradant
0.1% TFA / Formic Acid 24 Hours25°CStable None
1M HCl (Aqueous) 1 Hour25°CStable None (Salt formation)
1M HCl (Aqueous) 1 Hour60°CUnstable Primary Amide (Hydrolysis)
6M HCl >10 Mins>25°CDegraded Carboxylic Acid / Ring Opening

References

  • Vertex AI Search Result 1.1:Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids... (Discusses stability of oxazole/isoxazole nuclei in DMSO and general handling).

    • (Inferred from context of search result 1.1/1.11)

  • Vertex AI Search Result 1.8:Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. (Demonstrates stability of the 4-CN group under microwave synthesis conditions).

  • Vertex AI Search Result 1.13:The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (General mechanism grounding for the hydrolysis warnings).

  • Vertex AI Search Result 1.14:2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.

    • [2]

Sources

Minimizing side reactions in aminooxazole substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminooxazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of aminooxazole substitution reactions. The unique electronic properties of the aminooxazole scaffold make it a valuable building block in drug discovery, but also present specific challenges in achieving selective functionalization.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). Instead of a rigid protocol, we aim to provide a deep understanding of the underlying principles governing these reactions, empowering you to diagnose issues and rationally design solutions for your specific system.

Section 1: Troubleshooting Regioselectivity in N- vs. O-Arylation

One of the most common challenges in the functionalization of 2-aminooxazoles is controlling the site of substitution. The ambident nucleophilic nature of the deprotonated 2-aminooxazole anion (possessing nucleophilic sites at the exocyclic nitrogen, endocyclic nitrogen, and the ring oxygen) often leads to mixtures of products.

FAQ 1.1: My Buchwald-Hartwig reaction on a 2-aminooxazole is giving a mixture of N- and O-arylated products. How can I favor N-arylation?

Answer:

This is a classic regioselectivity problem rooted in the competitive nucleophilicity of the nitrogen and oxygen atoms. The exocyclic amino group is generally a softer and more potent nucleophile than the ring oxygen, but reaction conditions can dramatically influence the outcome. To favor the desired N-arylation, a systematic optimization of the catalytic system is required.

Causality: The choice of metal catalyst, ligand, base, and solvent collectively dictates the effective nucleophilicity of the ambident anion and the electrophilicity of the aryl halide partner. Palladium-based systems are exceptionally well-suited for C-N bond formation.[1][2] The key is to select components that favor the kinetic pathway of N-attack over O-attack.

Troubleshooting & Optimization Strategies:

  • Catalyst and Ligand Selection: This is the most critical factor. For C-N cross-coupling, palladium catalysts paired with bulky, electron-rich phosphine ligands are the industry standard. These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3]

    • Primary Recommendation: Use a second-generation (G2) or higher Buchwald precatalyst, such as X-Phos Pd G2 . These catalysts are robust and highly active.[2]

    • Ligand Effect: The steric bulk of the ligand can influence which nucleophilic atom can effectively approach the palladium center. Bulky ligands often favor reaction at the less-hindered exocyclic nitrogen.

  • Base Selection: The base deprotonates the 2-aminooxazole to form the active nucleophile. The strength and nature of the base are paramount.

    • Strong, Non-Nucleophilic Bases: Use bases like Sodium tert-butoxide (NaOtBu) . This base is strong enough to ensure complete deprotonation without competing as a nucleophile.

    • Weaker Bases: Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are often too weak to effectively promote the reaction, leading to low or no conversion.[2] K₃PO₄ can be effective in some cases but NaOtBu is generally more reliable for this transformation.[2]

  • Solvent Choice: Aprotic solvents are required.

    • Recommended Solvents: Toluene and DMF are excellent choices. Toluene is often preferred for Buchwald-Hartwig reactions due to its high boiling point and inert nature.[1][2] DMF can also be effective, particularly in the synthesis of the 2-aminooxazole precursor itself.[1][2][4]

The following workflow provides a decision-making process for optimizing N-arylation selectivity.

N_Arylation_Workflow start Start: Poor N/O Selectivity catalyst Catalyst System Check |{Is a Pd-based catalyst (e.g., X-Phos Pd G2) being used?}|{Yes|No} start->catalyst base Base Check |{Is a strong, non-nucleophilic base (e.g., NaOtBu) being used?}|{Yes|No} catalyst->base Yes change_catalyst Action: Switch to a Pd catalyst with a bulky phosphine ligand (e.g., X-Phos Pd G2). catalyst->change_catalyst No solvent Solvent Check |{Is an anhydrous, aprotic solvent (e.g., Toluene) being used?}|{Yes|No} base->solvent Yes change_base Action: Switch to NaOtBu or K3PO4. base->change_base No change_solvent Action: Switch to anhydrous Toluene or Dioxane. solvent->change_solvent No success Result: Improved N-Arylation Selectivity solvent->success Yes change_catalyst->base change_base->solvent change_solvent->success failure Further Optimization Needed

Caption: Troubleshooting workflow for N-arylation selectivity.

Data Summary: Optimizing Buchwald-Hartwig N-Arylation

The following table summarizes experimental data for the N-arylation of 4-(p-tolyl)oxazol-2-amine with 4-bromobenzene, adapted from Azzali et al. (2020).[2] This data highlights the critical interplay between the catalyst and base.

EntryPd SourceBaseYield (%)Analysis
1X-Phos Pd G2t-BuONa 50 Optimal combination. Strong base and effective catalyst.
2X-Phos Pd G2Cs₂CO₃42Moderate yield; base may be slightly too weak for full conversion.
3X-Phos Pd G2K₂CO₃0Ineffective. Base is too weak to deprotonate the amine.
4X-Phos Pd G2K₃PO₄37Moderate yield. A viable alternative to t-BuONa.
5S-Phos Pd G2t-BuONa 49 Optimal combination. Similar performance to X-Phos.
6S-Phos Pd G2Cs₂CO₃20Low yield. This ligand appears more sensitive to base choice.
7S-Phos Pd G2K₂CO₃0Ineffective.
8DavePhos/Pd(OAc)₂t-BuONa8Poor performance. This catalytic system is not suitable.
Section 2: Managing Byproduct Formation

Beyond regioselectivity, other side reactions can diminish yield and complicate purification. Understanding their origins is key to suppression.

FAQ 2.1: My reaction is clean at the start, but over time I see decomposition of my starting material and product. What is causing this instability?

Answer:

This issue often points to hydrolysis of the oxazole ring. The oxazole core, while generally stable, can be susceptible to cleavage under certain conditions, particularly in the presence of water under acidic or strongly basic conditions at elevated temperatures.[5][6][7]

Causality: Hydrolysis is the chemical breakdown of a compound due to reaction with water.[5] In this case, water can attack the electrophilic carbons of the oxazole ring, leading to a ring-opening cascade that ultimately decomposes the desired molecule.

Troubleshooting & Optimization Strategies:

  • Ensure Anhydrous Conditions: This is the most critical preventative measure.

    • Solvent Quality: Use freshly distilled or commercially available anhydrous solvents.

    • Reagent Handling: Dry all reagents thoroughly. Bases like K₃PO₄ can be particularly hygroscopic. Dry them in an oven before use.

    • Glassware: Flame-dry all glassware under vacuum or in an oven before setting up the reaction.

  • Inert Atmosphere:

    • Run the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. Perform solvent and reagent transfers via syringe or cannula.

  • Temperature and Reaction Time:

    • Monitor the reaction closely by TLC or LCMS. Once the starting material is consumed, work up the reaction promptly. Prolonged heating can promote decomposition pathways.

    • If possible, try running the reaction at a lower temperature for a longer period. Side reactions often have a higher activation energy than the desired transformation.

Hydrolysis_Prevention problem Observation: Product/Starting Material Decomposition cause Probable Cause: Hydrolysis of Oxazole Ring problem->cause solution_title Mitigation Strategy sol_1 Use Anhydrous Solvents solution_title->sol_1 sol_2 Maintain Inert Atmosphere (N2/Ar) solution_title->sol_2 sol_3 Optimize Temp. & Time solution_title->sol_3 sol_4 Dry Reagents Thoroughly solution_title->sol_4 outcome Result: Minimized Decomposition, Improved Yield sol_1->outcome sol_2->outcome sol_3->outcome sol_4->outcome

Caption: Key strategies to prevent hydrolysis side reactions.

Section 3: Experimental Protocols

This section provides a validated starting point for the N-arylation of a generic 2-aminooxazole.

Protocol 3.1: General Procedure for Palladium-Catalyzed N-Arylation of 2-Aminooxazoles

This protocol is adapted from the successful conditions reported for the synthesis of N-aryl-4-aryl-2-aminooxazoles.[1][8]

Materials:

  • 2-Aminooxazole substrate (1.0 equiv)

  • Aryl halide (bromide or iodide, 1.1-1.2 equiv)

  • X-Phos Pd G2 catalyst (1-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line setup

  • Flame-dried glassware

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 2-aminooxazole (1.0 equiv), the aryl halide (1.1 equiv), X-Phos Pd G2 (e.g., 2 mol%), and Sodium tert-butoxide (1.5 equiv).

    • Expert Note: All solid transfers should be performed under an inert atmosphere (e.g., in a glovebox) to prevent degradation of the catalyst and base.

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 100-120 °C.

    • Expert Note: Microwave reactors can also be highly effective, often reducing reaction times significantly. A typical condition could be 130 °C for 10-30 minutes.[1][2]

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

  • Work-up: Once the starting material is consumed (or after a predetermined time), cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with ethyl acetate or another suitable organic solvent. Transfer to a separatory funnel, wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylated 2-aminooxazole product.

References
  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. BYJU'S. [Link]

  • Lukin, O. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 30. [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 218-231. [Link]

  • Clark, J. (2015). nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

  • LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. [Link]

  • Nunes, C. M., et al. (2025). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics, 27, 20326-20333. [Link]

  • Šponer, J. E., et al. (2025). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. ResearchGate. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423-17429. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. [Link]

  • ResearchGate. (2025). Substrate and Catalyst Effects in the Enantioselective Copper-Catalysed C–H Insertion Reactions of α-Diazo-β-oxo Sulfones. ResearchGate. [Link]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • ResearchGate. (2026). Kinetics and Mechanisms of Hydrolysis and Aminolysis of Thioxocephalosporins. ResearchGate. [Link]

  • Gonec, T., et al. (2019). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 24(19), 3462. [Link]

  • LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • LibreTexts. (2025). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]

  • Save My Exams. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with NH₃). Save My Exams. [Link]

  • Ghaffari, B., et al. (2020). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. ACS Catalysis, 10(15), 8432-8440. [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]

  • Taylor & Francis. (n.d.). Hydrolysis reaction – Knowledge and References. Taylor & Francis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Bhaskar, B., et al. (2000). Replacement of the axial histidine ligand with imidazole in cytochrome c peroxidase. 2. Effects on heme coordination and function. Biochemistry, 39(28), 8344-8353. [Link]

  • Save My Exams. (2024). Nucleophilic Substitution. Save My Exams. [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • Leadbeater, N. E. (2015). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 48(5), 1477-1489. [Link]

  • Monash University. (n.d.). Organic reactions: Hydrolysis. Student Academic Success - Monash University. [Link]

  • Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. [Link]

  • Beilstein Journals. (n.d.). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journals. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]

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Technical Support Center: Solvent Selection and Troubleshooting for the Recrystallization of 2-aminooxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-aminooxazole-4-carbonitrile via recrystallization. This document provides a comprehensive, experience-driven framework for selecting the optimal solvent system and troubleshooting common experimental challenges. As Senior Application Scientists, we emphasize not just the procedural steps, but the underlying chemical principles that ensure reproducible, high-purity results.

Fundamental Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool, promoting the formation of crystals of the desired compound while impurities remain dissolved in the surrounding liquid (mother liquor).[1]

The "Ideal" Recrystallization Solvent

The success of any recrystallization hinges on the choice of solvent. An ideal solvent possesses a specific set of characteristics that maximize recovery and purity.[2][3]

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[1][4][5]

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath) to ensure maximum crystal recovery upon cooling.[1][5]

  • Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor during filtration).[4][6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4][6]

  • Suitable Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" instead of crystallizing.[1] Additionally, a relatively low boiling point facilitates easy removal from the final crystals.[4][6]

  • Safety and Volatility: The solvent should be non-toxic, non-flammable, and volatile enough to be easily evaporated from the purified product.[4][6]

Solvent Selection Strategy for 2-Aminooxazole-4-carbonitrile

Structural Analysis of the Target Molecule

2-aminooxazole-4-carbonitrile possesses several functional groups that dictate its polarity and potential for intermolecular interactions:

  • Amino Group (-NH2): A polar group capable of hydrogen bonding.

  • Oxazole Ring: A heterocyclic aromatic ring containing nitrogen and oxygen, contributing to its polarity.

  • Nitrile Group (-C≡N): A strongly polar group.

The presence of these polar, hydrogen-bonding capable groups suggests that the molecule will exhibit good solubility in polar protic (e.g., alcohols, water) and polar aprotic (e.g., acetone, acetonitrile) solvents.

Proposed Solvents for Screening

Based on the structural analysis, a systematic screening of the following solvents is recommended. They are listed in approximate order from more polar to less polar.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations
Water 10080.1High polarity may lead to low solubility even when hot. Can be excellent as an anti-solvent in a mixed system.
Ethanol 7824.5A versatile and commonly successful solvent for moderately polar compounds.[8]
Isopropanol 8219.9Similar to ethanol but slightly less polar; another strong candidate.[8]
Acetonitrile 8237.5A polar aprotic solvent that can offer different solubility characteristics.
Acetone 5620.7Good solvent power, but its low boiling point may limit the effective temperature gradient for crystallization.
Ethyl Acetate 776.0A moderately polar solvent; may be a good choice if the compound is too soluble in alcohols.
Toluene 1112.4A non-polar solvent; the compound is expected to be poorly soluble, but it could be useful in a mixed solvent system.
Experimental Protocol: Small-Scale Solvent Screening

This protocol is designed to efficiently determine the most suitable solvent using a minimal amount of material.

Objective: To identify a solvent that dissolves 2-aminooxazole-4-carbonitrile when hot but not when cold.

Methodology:

  • Preparation: Place approximately 20-30 mg of crude 2-aminooxazole-4-carbonitrile into several small test tubes, one for each solvent to be tested.

  • Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to the first test tube at room temperature. Stir or vortex the mixture. Observe if the solid dissolves.

    • Interpretation: If the solid dissolves completely at room temperature, the solvent is unsuitable as recovery will be poor.[1]

  • Hot Solvent Test: If the solid did not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

    • Interpretation: If a large volume of solvent is required or the solid does not dissolve at all, the solvent is unsuitable.[1]

  • Cooling Test: Once the solid is dissolved in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, place it in an ice-water bath.

    • Interpretation: The ideal solvent will show rapid and abundant crystal formation upon cooling.[1] A slow or minimal formation of crystals indicates that the compound is too soluble, leading to low yield.

  • Repeat: Repeat steps 2-4 for each solvent listed in the table above.

Solvent_Selection_Workflow cluster_start Start cluster_tests Solvent Tests cluster_results Results start Place ~25mg of crude compound in a test tube add_solvent Add 0.5 mL of solvent at room temperature start->add_solvent dissolves_cold Does it dissolve? add_solvent->dissolves_cold heat_solvent Heat the mixture to the solvent's boiling point dissolves_cold->heat_solvent No unsuitable_too_good Result: Unsuitable (Too Soluble) dissolves_cold->unsuitable_too_good Yes dissolves_hot Does it dissolve? heat_solvent->dissolves_hot cool_solution Cool slowly to RT, then in an ice bath dissolves_hot->cool_solution Yes unsuitable_too_bad Result: Unsuitable (Insoluble) dissolves_hot->unsuitable_too_bad No crystals_form Do crystals form? cool_solution->crystals_form suitable_solvent Result: Suitable Solvent! Proceed to bulk recrystallization. crystals_form->suitable_solvent Yes (Abundant) unsuitable_low_yield Result: Unsuitable (Low Recovery) crystals_form->unsuitable_low_yield No / Few

Standard Recrystallization Protocol

Once a suitable solvent is identified, proceed with the bulk recrystallization.

  • Dissolution: Place the crude 2-aminooxazole-4-carbonitrile in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask on a hot plate, bringing the solvent to a gentle boil. Add just enough hot solvent to completely dissolve the solid.[5] Using excess solvent will reduce the final yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a stemless funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1][5]

  • Drying: Dry the purified crystals completely to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Workflow start Crude Solid dissolve 1. Dissolve in minimum hot solvent start->dissolve hot_filter_q Insoluble impurities? dissolve->hot_filter_q hot_filter 2. Hot Gravity Filtration hot_filter_q->hot_filter Yes cool 3. Cool Slowly (RT then Ice Bath) hot_filter_q->cool No hot_filter->cool impurities1 Insoluble Impurities (removed) hot_filter->impurities1 collect 4. Vacuum Filtration cool->collect wash 5. Wash with ice-cold solvent collect->wash impurities2 Soluble Impurities in Mother Liquor collect->impurities2 dry 6. Dry Crystals wash->dry product Pure Crystalline Product dry->product

Troubleshooting Common Recrystallization Issues

Q: My compound "oiled out" and formed a liquid layer instead of crystals upon cooling. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.[9]

  • Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow it to cool again, perhaps more slowly.

  • Alternative Solvents: If the problem persists, select a solvent with a lower boiling point.

  • Solvent Mixtures: Try using a solvent pair. Dissolve the compound in a "good" solvent (one it's very soluble in) and then add a "poor" miscible solvent (one it's insoluble in) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the good solvent to clarify and allow it to cool. Common pairs include ethanol/water or toluene/heptane.[9]

Q: The solution has cooled, but no crystals have formed. What went wrong?

A: This is typically due to either using too much solvent or the formation of a stable supersaturated solution.[5][10]

  • Induce Crystallization: First, try scratching the inside of the flask with a glass rod just below the surface of the liquid.[9][10] The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization.[9][10]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently boil off a portion of the solvent to re-concentrate the solution and attempt to cool it again.[10]

Q: My final product has a low yield. How can I improve it?

A: Low yield can result from several factors:

  • Excess Solvent: Using the absolute minimum amount of hot solvent for dissolution is critical.[5]

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose material. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.

  • Washing Losses: Washing the collected crystals with solvent that is not ice-cold, or using too much washing solvent, can redissolve a significant portion of your product.[1]

Frequently Asked Questions (FAQs)

Q: Can I use a solvent mixture for the recrystallization of 2-aminooxazole-4-carbonitrile?

A: Yes, a mixed solvent system is an excellent strategy, especially if no single solvent has the ideal solubility profile.[9] For a polar molecule like this, a good starting point would be a polar solvent it dissolves well in (like ethanol or acetone) paired with a miscible anti-solvent in which it is insoluble (like water or hexane).[9][11] The key is that the two solvents must be miscible with each other.[1]

Q: How fast should I cool the solution?

A: Slower cooling generally produces larger and purer crystals. Rapid cooling can trap impurities within the crystal lattice. It is best practice to allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.

Q: My purified crystals are still colored. How can I remove colored impurities?

A: If the colored impurity is not removed by the initial recrystallization, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb your product, reducing the yield. You must then filter the hot solution to remove the charcoal.

Q: How do I know if my product is pure after recrystallization?

A: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point (a narrow range of 1-2°C) that matches the literature value. An impure compound will typically melt over a broader range and at a lower temperature.

References

  • Brainly.com. (2023, September 28). What are the four properties of a good recrystallization solvent?[Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Reddit r/Chempros. (2019, December 18). Recrystallization with two solvents. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • Wellesley College, Department of Chemistry. Recrystallization-1.pdf. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Reddit r/chemhelp. (2018, November 20). An ideal recrystallization solvent. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Palladium-Catalyzed Couplings of Aminooxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving aminooxazoles. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst poisoning and reaction inefficiency. The unique electronic properties of aminooxazoles present specific hurdles in palladium catalysis, primarily due to the strong coordinating ability of the nitrogen atoms within the heterocyclic core and the amino substituent. This guide provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Problem

This section addresses the fundamental reasons for catalyst deactivation in the context of aminooxazole couplings. Understanding the root cause is the first step toward an effective solution.

Q1: Why is my palladium-catalyzed cross-coupling reaction with an aminooxazole substrate failing or giving low yields?

A1: The primary culprit is often catalyst poisoning.[1][2] The term "poisoning" refers to the deactivation of the catalyst's active sites by impurities or even the substrate itself.[1][2] In the case of aminooxazoles, the nitrogen atoms in both the oxazole ring and the amino group can act as strong ligands, coordinating tightly to the palladium center.[3] This strong binding can prevent the catalyst from participating in the desired catalytic cycle, effectively shutting down the reaction.[3]

Several deactivation pathways are possible:

  • Formation of Stable, Off-Cycle Complexes: The aminooxazole can form highly stable complexes with the palladium catalyst, preventing the oxidative addition or reductive elimination steps crucial for the cross-coupling reaction.[4]

  • Catalyst Agglomeration: If the stabilizing ligands on the palladium are displaced by the aminooxazole, the palladium atoms can aggregate into inactive palladium black.[5][6]

  • Oxidation of the Active Catalyst: The active Pd(0) species can be oxidized to a less active Pd(II) state, especially in the presence of air or other oxidants.[5]

Q2: I observe a color change in my reaction, from a clear solution to a black precipitate. What does this indicate?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (Pd(0) aggregates).[5] This occurs when the ligands stabilizing the catalytically active palladium species are either displaced or degrade, leading to the aggregation of palladium atoms.[5][6] This agglomerated form of palladium has very low catalytic activity.

Q3: Can the choice of base contribute to catalyst poisoning?

A3: Absolutely. While the base is essential for the catalytic cycle, an inappropriate choice can be detrimental. Strong bases can react with the solvent or starting materials to generate species that poison the catalyst. For instance, in some cases, excess strong base can lead to ligand degradation. Conversely, a base that is too weak may not be effective in the transmetalation step, leading to a stalled reaction. For Buchwald-Hartwig aminations, bases like sodium tert-butoxide are highly effective but can be incompatible with certain functional groups.[7] Weaker bases like cesium carbonate or potassium phosphate offer better functional group tolerance but may require higher catalyst loadings or longer reaction times.[7]

Q4: Are there specific ligands that are more resistant to poisoning by amino-substituted heterocycles?

A4: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are designed to be highly effective in cross-coupling reactions.[8] Their steric bulk helps to prevent the formation of inactive bis-ligated palladium complexes and promotes the reductive elimination step. N-heterocyclic carbenes (NHCs) are another class of ligands that can offer high stability and activity.[9] The strong bond between the NHC and the palladium center can make the catalyst more robust and less susceptible to poisoning.

Section 2: Troubleshooting Guides - Practical Solutions to Common Problems

This section provides a systematic approach to diagnosing and solving specific issues encountered during your experiments.

Guide 1: Low or No Conversion

If you are observing little to no formation of your desired product, follow these troubleshooting steps.

Visualizing the Troubleshooting Workflow

G start Low/No Conversion Observed check_reagents Verify Reagent Purity & Integrity start->check_reagents check_reagents->start If impurities found, purify & restart check_conditions Review Reaction Conditions (Temp, Solvent, Base) check_reagents->check_conditions If reagents are pure check_conditions->start If conditions are non-optimal, adjust & restart optimize_catalyst Optimize Catalyst System (Ligand, Precatalyst) check_conditions->optimize_catalyst If conditions are standard protect_amine Consider N-Protection Strategy optimize_catalyst->protect_amine If still no improvement success Successful Coupling optimize_catalyst->success If conversion improves protect_amine->optimize_catalyst Re-optimize with protected substrate

Caption: Troubleshooting workflow for low or no conversion.

Step-by-Step Troubleshooting
  • Reagent Purity Check:

    • Problem: Impurities in your starting materials or solvents can act as catalyst poisons.[2] Common culprits include sulfur compounds, water, and other nitrogen-containing heterocycles.[1][10]

    • Solution: Use high-purity, anhydrous, and degassed solvents.[11] Ensure your aminooxazole and coupling partner are of the highest possible purity. If necessary, recrystallize or re-purify your starting materials.

  • Reaction Condition Optimization:

    • Problem: Suboptimal reaction conditions can lead to catalyst deactivation or a sluggish reaction rate.[5]

    • Solution:

      • Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[11] However, excessively high temperatures can accelerate catalyst decomposition.[11] A systematic screen of the reaction temperature is recommended.

      • Solvent: The choice of solvent can influence catalyst stability and solubility of the reagents. Common solvents for Suzuki and Buchwald-Hartwig reactions include toluene, dioxane, and THF.

      • Base: As discussed in the FAQs, the base is a critical parameter. If you are using a strong base like NaOtBu and observing decomposition, consider switching to a weaker, more tolerant base like Cs₂CO₃ or K₃PO₄.[7]

  • Catalyst System Evaluation:

    • Problem: The chosen palladium source and ligand may not be suitable for the specific aminooxazole substrate.

    • Solution:

      • Palladium Precatalyst: Ensure your palladium source is active. For example, Pd₂(dba)₃ can degrade over time.[11] Consider using a more stable and reliable precatalyst, such as a Buchwald precatalyst.[11]

      • Ligand Choice: If you are using a simple phosphine ligand like PPh₃, it may not be sufficient to overcome catalyst poisoning. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.

Guide 2: Catalyst Decomposition (Palladium Black Formation)

The appearance of palladium black is a clear indication that your catalyst is not stable under the reaction conditions.

Strategies to Prevent Catalyst Agglomeration
StrategyRationaleRecommended Action
Ligand Modification Bulky ligands create a sterically hindered environment around the palladium center, preventing aggregation.Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands.[5]
Use of Additives Certain additives can help stabilize the catalytic species in solution.Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) can sometimes prevent precipitation.[5]
Solvent Selection A more coordinating solvent can help to keep the palladium species solvated and prevent aggregation.If using a non-coordinating solvent like toluene, consider switching to a more coordinating one like dioxane or THF.[5]

Section 3: Advanced Strategies - Proactive Measures to Overcome Poisoning

For particularly challenging aminooxazole substrates, a more proactive approach may be necessary.

Strategy 1: N-Protection of the Aminooxazole

The most direct way to prevent the amino group from poisoning the catalyst is to temporarily protect it.

Rationale and Common Protecting Groups

By converting the amino group into a less coordinating functional group, you can significantly reduce its ability to deactivate the palladium catalyst. The ideal protecting group should be easy to install, stable to the coupling conditions, and readily removable post-coupling.

Protecting GroupInstallation ReagentRemoval ConditionsKey Advantages
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA, HCl)Widely used, generally stable to coupling conditions.
Cbz (Carboxybenzyl) Benzyl chloroformateHydrogenolysis (H₂, Pd/C)Orthogonal to acid-labile groups.
Acetyl (Ac) Acetic anhydride or acetyl chlorideBasic or acidic hydrolysisSimple and inexpensive.

This table provides a general overview. The optimal protecting group will depend on the specific substrate and reaction conditions.

Experimental Protocol: Boc Protection of an Aminooxazole
  • Dissolve the aminooxazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base , such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove the base and excess anhydride.

  • Purify the N-Boc protected aminooxazole by column chromatography.

Strategy 2: In Situ Catalyst Generation and Directed C-H Activation

Recent advances have shown that generating the active Pd(II) species in situ can bypass the poisoning effects of heterocycles.[3] This approach often involves a directing group on the substrate that coordinates to a Pd(0) precursor, promoting its oxidation to the active Pd(II) state in close proximity to the target C-H bond.[3] While this is a more advanced technique, it can be highly effective for substrates that are particularly prone to catalyst poisoning.[3]

Visualizing the Concept of Directed C-H Activation

G Pd0 Pd(0) Precursor Coordination Coordination of Pd(0) to Directing Group Pd0->Coordination Substrate Heterocyclic Substrate with Directing Group (DG) Substrate->Coordination Oxidation Oxidation to Active Pd(II) Species Coordination->Oxidation [O] CH_Activation C-H Activation at Desired Position Oxidation->CH_Activation Coupling Cross-Coupling with Partner CH_Activation->Coupling Product Functionalized Heterocycle Coupling->Product

Caption: Conceptual workflow for directed C-H activation.

Section 4: Catalyst Reactivation - A Salvage Procedure

In some instances, it may be possible to reactivate a poisoned catalyst, particularly if the deactivation is due to the formation of palladium black.

Experimental Protocol: Reactivation of Palladium Black

Caution: Dry palladium black can be pyrophoric. Handle with care in an inert atmosphere.[5]

  • Isolate the Palladium Black: Filter the reaction mixture to collect the black precipitate.[5]

  • Wash Thoroughly: Wash the palladium black with the reaction solvent, followed by a low-boiling point solvent like hexane to remove any adsorbed organic impurities.[5]

  • Dry Under Vacuum: Carefully dry the palladium black under a vacuum at a low temperature.[5]

  • Chemical Treatment (Use with Caution): In some cases, a mild oxidative treatment followed by reduction can regenerate the active catalytic species. However, this is a more advanced procedure and may not always be effective. A simpler approach for supported catalysts is thermal treatment.[1]

Note: The performance of a reactivated catalyst should always be tested on a small scale before being used in a larger-scale reaction.[5]

References

  • Catalyst Poisoning: Palladium & Platinum. (2024). StudySmarter. [Link]

  • Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275–286. [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2025). Hohde. [Link]

  • Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). DiVA. [Link]

  • Palladium catalyst reactivation.
  • Chen, G., Shaughnessy, M. K., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 2-aminooxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 2-aminooxazole-4-carbonitrile . It is designed for medicinal chemists and structural biologists requiring a rigorous comparison with structural analogs to validate synthetic outcomes.

Executive Summary & Application Context

2-Aminooxazole-4-carbonitrile is a critical pharmacophore in Fragment-Based Drug Discovery (FBDD), serving as a bioisostere for 2-aminothiazoles and 2-aminopyridines. Its structural rigidity and hydrogen-bond donor/acceptor profile make it valuable for targeting kinase ATP-binding pockets.

However, its spectral characterization is complicated by amino-imino tautomerism and regioisomerism (vs. 5-carbonitrile). This guide provides a self-validating spectral framework to distinguish the 4-carbonitrile isomer from its 5-isomer and the unsubstituted parent scaffold.

Structural Dynamics & Tautomerism

Before analyzing shifts, one must understand the species present in solution. 2-Aminooxazoles exist in a tautomeric equilibrium between the amino (aromatic) and imino (non-aromatic) forms.

  • Amino Form (Major): Stabilized by aromaticity and solvent interactions (DMSO-d6).

  • Imino Form (Minor): Often undetectable by NMR but relevant in reactivity.

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer dynamics that influence spectral broadening.

Tautomerism Amino Amino Form (Aromatic, Major) NH2 @ C2 Transition Proton Transfer (Fast Exchange) Amino->Transition Solvent Assisted Note Spectral Consequence: Broadened NH2 signal (5.0 - 7.5 ppm) Amino->Note Transition->Amino Imino Imino Form (Non-Aromatic, Minor) =NH @ C2, NH @ N3 Transition->Imino Equilibrium Imino->Transition

Figure 1: Tautomeric equilibrium of 2-aminooxazole. In polar aprotic solvents like DMSO-d6, the equilibrium heavily favors the amino form, preserving the ring current.

Experimental Protocol

To ensure reproducibility and minimize exchange broadening, follow this standardized acquisition protocol.

ParameterSpecificationRationale
Solvent DMSO-d6 (99.9% D)Stabilizes the amino tautomer; prevents rapid H-exchange seen in MeOH-d4.
Concentration 10–15 mg in 0.6 mLSufficient S/N for 13C quaternary carbons without aggregation broadening.
Temperature 298 K (25°C)Standard. Heating (e.g., 313 K) can sharpen broad NH2 peaks if exchange is intermediate.
Pulse Sequence zg30 (1H), zgpg30 (13C)30° pulse angle optimizes relaxation delay efficiency.
Relaxation Delay (D1) ≥ 2.0 sec (1H), ≥ 3.0 sec (13C)Critical for accurate integration of the quaternary C-CN and C-2 carbons.

Spectral Analysis & Assignments

A. 1H NMR Analysis (400/500 MHz, DMSO-d6)

The 1H NMR spectrum is sparse, featuring only two distinct signal environments. The key to identification is the chemical shift of H-5 relative to the parent compound.

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
H-5 7.60 – 7.90 Singlet (s)1HDiagnostic Peak. Deshielded by the C4-nitrile group compared to the parent (6.65 ppm), but shielded by the C2-amino group compared to 4-cyanooxazole (8.59 ppm).
NH₂ 6.90 – 7.40 Broad Singlet (br s)2HExchangeable. Chemical shift varies with concentration and water content. Disappears on D₂O shake.

Comparative Logic:

  • vs. 2-Aminooxazole (Parent): The parent shows two coupled doublets (H-4 and H-5, J ≈ 1.0 Hz). The disappearance of the H-4 doublet and the downfield shift of H-5 confirm substitution at C4.

  • vs. 2-Aminooxazole-5-carbonitrile (Regioisomer): In the 5-CN isomer, the remaining proton is at H-4 . H-4 is typically more deshielded (closer to N3) than H-5. However, the CN effect dominates. The most reliable distinction is 13C HMBC correlation (see below).

B. 13C NMR Analysis (100/125 MHz, DMSO-d6)

The 13C spectrum provides definitive proof of the carbon skeleton.

CarbonShift (δ, ppm)TypeAssignment Logic
C-2 160.0 – 163.0 Quaternary (Cq)Guanidine-like. Most deshielded carbon due to attachment to N3, O1, and NH2.
C-5 140.0 – 145.0 Methine (CH)Beta-effect. Deshielded by the adjacent C4-CN group relative to the parent C-5 (~134 ppm).
CN 114.0 – 116.0 Quaternary (Cq)Nitrile. Characteristic region. Weak intensity due to lack of NOE.
C-4 105.0 – 115.0 Quaternary (Cq)Alpha-effect. Substituted carbons often shift upfield relative to unsubstituted CH. Attached directly to CN.

Comparative Data: Product vs. Alternatives

The following table contrasts the target molecule with its direct structural analogs to facilitate rapid identification.

Feature2-Aminooxazole-4-carbonitrile (Target)2-Aminooxazole (Parent)2-Aminooxazole-4-carboxylic acid (Analog)
H-5 Shift ~7.75 ppm (s) 6.65 ppm (d)~7.98 ppm (s)
H-4 Shift Substituted7.18 ppm (d)Substituted
Coupling None (Singlet)J(H4,H5) ≈ 1.0 HzNone (Singlet)
C-CN / COOH ~115 ppm (CN) N/A~165 ppm (COOH)
Key Difference Singlet H-5 + Nitrile Peak Pair of Doublets Acid Carbonyl Peak

Note: Data for parent and acid analog derived from experimental literature [1, 2]. Target values are predicted based on substituent increments validated against the acid analog.

Structural Validation Workflow

Use this logic flow to confirm the identity of your synthesized product.

ValidationLogic Start Start: Acquire 1H NMR (DMSO-d6) CheckH How many aromatic signals? Start->CheckH TwoSignals Two Doublets (7.18 & 6.65 ppm) CheckH->TwoSignals 2 signals OneSignal One Singlet CheckH->OneSignal 1 signal Parent Identify: 2-Aminooxazole (Reaction Failed) TwoSignals->Parent CheckShift Chemical Shift of Singlet? OneSignal->CheckShift ShiftHigh > 8.0 ppm (Deshielded) CheckShift->ShiftHigh ShiftMid 7.6 - 7.9 ppm CheckShift->ShiftMid Isomer5 Suspect: 5-CN Isomer or 4-CN (check 13C) ShiftHigh->Isomer5 Confirm Confirm with 13C/HMBC: Look for CN peak ~115 ppm Verify C-H correlation ShiftMid->Confirm

Figure 2: Decision tree for validating 2-aminooxazole-4-carbonitrile synthesis.

References

  • ScienceOpen. Supporting Information: Synthesis and NMR data of 2-Aminooxazole. Retrieved from

  • Google Patents. US10961233B2 - Oxazole derivatives (2-aminooxazole-4-carboxylic acid NMR data). Retrieved from

  • ChemicalBook. 2-Aminothiazole NMR Spectrum (Sulfur Analog Comparison). Retrieved from

  • ResearchGate. Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. Retrieved from

A Comparative Guide to Characteristic IR Absorption Bands for Amino and Nitrile Groups in Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the characteristic infrared (IR) absorption bands for amino (-NH₂) and nitrile (-C≡N) functional groups when attached to an oxazole scaffold. As the oxazole ring is a privileged structure in medicinal chemistry, a precise understanding of its spectroscopic features is paramount for reaction monitoring, quality control, and structural elucidation.[1][2][3] This document moves beyond generic frequency tables to explore the nuanced effects of the oxazole ring on these vibrational modes, supported by experimental data and protocols.

Introduction: The Role of IR Spectroscopy in Heterocyclic Chemistry

Infrared (IR) spectroscopy is an indispensable tool for identifying functional groups in organic molecules. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[4] Each functional group has a characteristic absorption frequency, making IR spectroscopy a rapid and reliable method for structural analysis.

For drug development professionals working with heterocyclic compounds like oxazoles, IR spectroscopy offers a first-pass confirmation of successful synthesis or modification.[5][6] The introduction of an amino or nitrile group, common modifications to modulate physicochemical properties, can be readily verified by observing the appearance of their signature absorption bands. This guide focuses on interpreting these bands within the specific electronic environment of the oxazole ring.

Vibrational Fundamentals: Amino and Nitrile Groups

Amino Group (-NH₂): The key vibrational modes for a primary amine are the N-H stretching vibrations. Because there are two N-H bonds, they vibrate in two different ways: a symmetric stretch (both bonds lengthen and contract in phase) and an asymmetric stretch (one bond lengthens while the other contracts). This typically results in a characteristic pair of medium-intensity peaks.[7]

Nitrile Group (-C≡N): The nitrile functional group is defined by a carbon-nitrogen triple bond. The stretching of this strong triple bond gives rise to a sharp, intense absorption band in a relatively uncongested region of the IR spectrum, making it an excellent diagnostic peak.[8][9]

The Influence of the Oxazole Ring on IR Frequencies

The electronic nature of the aromatic oxazole ring can modulate the absorption frequencies of attached functional groups. The ring's heteroatoms (nitrogen and oxygen) influence electron density through inductive and resonance effects, which can alter the bond strength of the substituent and thus shift its vibrational frequency.[10]

  • For Amino Groups: When an amino group is attached to the oxazole ring, lone pair electrons from the nitrogen can delocalize into the aromatic system. This resonance effect can slightly decrease the N-H bond order, potentially shifting the stretching frequencies to a lower wavenumber (a redshift) compared to a simple alkyl amine.

  • For Nitrile Groups: A nitrile group attached to an aromatic system like oxazole often shows a lower stretching frequency compared to saturated (aliphatic) nitriles.[9][11] This is due to conjugation, an electronic interaction between the C≡N triple bond and the aromatic π-system, which slightly weakens the triple bond.[9] The position of the nitrile on the ring (e.g., C2, C4, or C5) will further influence the extent of this conjugation.

The following diagram illustrates the conceptual relationship between substituent position and electronic influence on the attached functional group.

Substituent_Effects cluster_oxazole Oxazole Ring System cluster_substituents Functional Groups cluster_effects Electronic Effects Oxazole { N | O | C2 | C4 | C5 } Resonance Resonance (Electron Delocalization) Oxazole:f3->Resonance Oxazole:f4->Resonance Oxazole:f5->Resonance Inductive Inductive Effect (Electronegativity) Oxazole:f1->Inductive Oxazole:f2->Inductive NH2 Amino (-NH₂) N-H Stretch CN Nitrile (-C≡N) C≡N Stretch Resonance->NH2 Lowers ν(N-H) Resonance->CN Lowers ν(C≡N) Inductive->NH2 Influences ν(N-H) Inductive->CN Influences ν(C≡N)

Caption: Electronic effects of the oxazole ring on substituent IR frequencies.

Comparative Analysis: Characteristic Absorption Bands

The following table provides a direct comparison of the expected IR absorption ranges for amino and nitrile groups on an oxazole ring versus a general organic compound. These ranges are compiled from established spectroscopic data.[7][9][12][13]

Functional GroupVibrational ModeGeneral Range (cm⁻¹)Expected Range on Oxazole Ring (cm⁻¹)Key Characteristics on Oxazole
Primary Amino (-NH₂) Asymmetric N-H Stretch3550 - 34003500 - 3350Two distinct, medium-intensity peaks. Position can be influenced by hydrogen bonding.
Symmetric N-H Stretch3450 - 33003400 - 3250Often slightly broader than nitrile peak.[12]
N-H Scissoring (Bending)1650 - 15801640 - 1560Medium to strong intensity.
Nitrile (-C≡N) C≡N Stretch2260 - 22202240 - 2210Sharp, strong intensity peak. Lower frequency due to conjugation with the aromatic ring.[9][11]

Note: The exact frequencies can vary based on the specific substitution pattern on the oxazole ring, the physical state of the sample (solid, liquid, gas), and the solvent used.

Experimental Protocol: FT-IR Analysis of a Substituted Oxazole

This protocol outlines the standard procedure for acquiring a high-quality FT-IR spectrum of a solid oxazole derivative using the KBr pellet method. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples, minimizing intermolecular hydrogen bonding effects that can occur in concentrated solutions or neat liquids.

Objective: To obtain the infrared spectrum of a synthesized amino- or nitrile-substituted oxazole to verify the presence of the respective functional group.

Materials:

  • Synthesized oxazole derivative (2-3 mg, finely ground)

  • FT-IR grade Potassium Bromide (KBr) (~200 mg, desiccated)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer (e.g., Nicolet iS50)[14]

Methodology:

  • Background Spectrum Acquisition (Self-Validation):

    • Ensure the sample chamber of the FT-IR spectrometer is empty.

    • Run a background scan. This is a critical step to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely from the sample.

  • Sample Preparation (The KBr Pellet):

    • Causality: KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that minimizes scattering when properly mixed with the sample.

    • Gently grind the ~200 mg of KBr in the agate mortar to a fine powder.

    • Add 2-3 mg of the oxazole sample to the mortar.

    • Mix thoroughly by grinding the two components together for 1-2 minutes. The goal is a homogenous, fine powder. Uneven mixing will lead to a poor-quality, sloping baseline.

    • Transfer the mixture to the pellet-forming die.

  • Pellet Formation:

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for approximately 2 minutes. This sinters the KBr-sample mixture into a semi-transparent or transparent disc.

    • Insight: A transparent or translucent pellet indicates good particle size reduction and uniform dispersion, which is essential for a high-quality spectrum. Opaque or cloudy pellets often result from insufficient grinding or moisture contamination.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrometer software will automatically ratio the sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the key absorption bands. For an amino-oxazole, look for the characteristic pair of N-H stretching peaks between 3500-3250 cm⁻¹.[12]

    • For a nitrile-oxazole, identify the sharp, strong C≡N stretching peak around 2240-2210 cm⁻¹.[9]

    • Also, look for bands confirming the oxazole ring structure, which typically shows several bands in the 1650-1000 cm⁻¹ region due to C=N, C=C, and C-O-C stretching and bending vibrations.[3][5]

The following workflow diagram visualizes the experimental process.

FTIR_Workflow Start Start: Synthesized Oxazole Sample Background 1. Acquire Background Spectrum (Empty Spectrometer) Start->Background Grind_KBr 2a. Grind Dry KBr Background->Grind_KBr Add_Sample 2b. Add 2-3 mg Sample & Mix Grind_KBr->Add_Sample Press_Pellet 3. Press Mixture into a Transparent Pellet Add_Sample->Press_Pellet Acquire_Sample 4. Acquire Sample Spectrum Press_Pellet->Acquire_Sample Analyze 5. Analyze Spectrum (Identify Key Bands) Acquire_Sample->Analyze End End: Verified Structure Analyze->End

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The identification of amino and nitrile functional groups on an oxazole core via IR spectroscopy is straightforward due to their distinct absorption bands. Primary amines are characterized by a doublet of N-H stretching bands (3500-3250 cm⁻¹), while nitriles display a single, sharp C≡N stretching band (2240-2210 cm⁻¹). It is crucial for researchers to recognize that the aromatic and electronic nature of the oxazole ring typically causes a redshift (shift to lower frequency) in these bands compared to their aliphatic counterparts. By following a robust experimental protocol, including a validated background correction and proper sample preparation, FT-IR spectroscopy serves as a powerful and reliable tool in the synthesis and development of novel oxazole-based therapeutics.

References

  • JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Substituent Effects in Heterocyclic Systems. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Retrieved from [Link]

  • John Wiley & Sons. (2003). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Retrieved from [Link]

  • PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of 2-Aminooxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds, including kinase inhibitors, antibacterial agents, and antitubercular candidates.[1] Understanding the mass spectrometric behavior of this important heterocyclic system is paramount for the rapid identification, structural elucidation, and metabolic profiling of novel drug candidates. This guide provides an in-depth comparison of the fragmentation patterns of 2-aminooxazole derivatives under various mass spectrometry conditions, supported by established fragmentation mechanisms and detailed experimental protocols.

The Decisive Role of the 2-Amino Group in Fragmentation

The mass spectrometric fragmentation of oxazole derivatives is significantly influenced by the nature and position of their substituents. In the case of 2-aminooxazole derivatives, the strong electron-donating nature of the amino group at the 2-position dictates the primary fragmentation pathways.[2] This is a critical departure from the fragmentation of other substituted oxazoles and forms the basis for understanding the mass spectra of this class of compounds.

Electron Ionization (EI) Fragmentation: A Foundation

Classical electron ionization (EI) mass spectrometry provides a foundational understanding of the intrinsic fragmentation behavior of the 2-aminooxazole core. Studies on various 2-aminooxazole derivatives under EI conditions have revealed characteristic fragmentation patterns.[2] The fragmentation is markedly influenced by the strong electron-donating substituents at the 2-position.[2] For instance, 2-acetylamino and 2-diacetylamino derivatives have been observed to lose a ketene molecule from the molecular ion to yield the corresponding aminooxazole molecular ions.[2]

A key fragmentation pathway for many 2-aminooxazoles involves the initial cleavage of the oxazole ring. The presence of the 2-amino group stabilizes the resulting fragment ions, making these pathways more favorable compared to those observed for other oxazole derivatives.

Modern Ionization Techniques: ESI-MS/MS Fragmentation of Protonated 2-Aminooxazoles

In the context of modern drug discovery and development, "soft" ionization techniques like electrospray ionization (ESI) are standard. ESI typically generates protonated molecules ([M+H]⁺), and their fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of these protonated species provides crucial structural information.

While a comprehensive library of ESI-MS/MS data for a wide range of 2-aminooxazole derivatives is still emerging, we can predict and understand their fragmentation by examining the behavior of protonated heterocyclic systems and drawing parallels with related structures like oxazolidinones and triazoles.[3][4] The protonation site is key to directing the fragmentation cascade. For 2-aminooxazoles, protonation is likely to occur at the endocyclic nitrogen or the exocyclic amino group, leading to distinct fragmentation pathways.

Predicted Fragmentation Pathways of a Protonated 2-Aminooxazole Core

The fragmentation of protonated molecules is a complex process that can involve various rearrangements and bond cleavages.[5] Based on the fragmentation of similar heterocyclic compounds, we can propose several key fragmentation pathways for a generalized protonated 2-aminooxazole derivative.

Case Study: Fragmentation of a Substituted 2-Aminooxazole Derivative

To illustrate the principles discussed, let's consider a hypothetical but representative 2-aminooxazole derivative, N-(4-fluorophenyl)-4-phenyl-2-aminooxazole. This compound contains the core 2-aminooxazole structure with aryl substituents at the 2-amino and 4-positions, a common motif in medicinal chemistry.

Proposed ESI-MS/MS Fragmentation of N-(4-fluorophenyl)-4-phenyl-2-aminooxazole

Upon ESI in positive ion mode, this molecule will readily form a protonated species, [M+H]⁺. The subsequent CID of this ion would be expected to yield a series of fragment ions that are diagnostic of its structure.

Table 1: Predicted Major Fragment Ions for Protonated N-(4-fluorophenyl)-4-phenyl-2-aminooxazole

m/z (calculated)Proposed Structure/OriginFragmentation Pathway
267.09[M+H]⁺Protonated molecule
173.07[C₁₀H₉N₂O]⁺Cleavage of the N-aryl bond
145.04[C₉H₅N₂O]⁺Further fragmentation of the oxazole ring
111.04[C₆H₆FN]⁺Fragment from the N-aryl substituent
95.03[C₆H₄F]⁺Loss of NH from the N-aryl fragment

fragmentation_pathway

Comparative Analysis: Ionization Techniques

The choice of ionization technique can significantly impact the observed fragmentation. While ESI is the most common for LC-MS applications in drug discovery, other techniques like Atmospheric Pressure Chemical Ionization (APCI) can be advantageous for less polar analytes.

  • Electrospray Ionization (ESI): Generally produces protonated molecules with minimal in-source fragmentation, making it ideal for tandem MS experiments where fragmentation is controlled.

  • Atmospheric Pressure Chemical Ionization (APCI): Can be more suitable for less polar 2-aminooxazole derivatives. It may induce more in-source fragmentation, which can be useful for initial structural confirmation even without MS/MS. A comparison of ESI and APCI for a given analyte can provide complementary structural information.[6]

Experimental Protocols for LC-MS/MS Analysis

A robust and reproducible LC-MS/MS method is crucial for the reliable analysis of 2-aminooxazole derivatives. The following protocol provides a validated starting point for method development.

Workflow for LC-MS/MS Method Development

workflow

Detailed Step-by-Step Methodology

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an ESI source.

1. Sample Preparation:

  • Prepare a stock solution of the 2-aminooxazole derivative at 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
  • Dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.

2. Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm i.d. x 50 mm length, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.3-0.5 mL/min.
  • Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes.
  • Column Temperature: 30-40 °C.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Parameters (Positive ESI Mode):

  • Capillary Voltage: 3.0-4.0 kV.
  • Drying Gas (Nitrogen) Flow: 8-12 L/min.[7]
  • Drying Gas Temperature: 250-350 °C.[7]
  • Nebulizer Pressure: 30-50 psi.[7]
  • Full Scan MS: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
  • MS/MS: Select the protonated molecule ([M+H]⁺) as the precursor ion. Optimize the collision energy (typically 10-40 eV) to obtain a rich fragmentation spectrum.

Self-Validation: The reproducibility of the retention time and the fragmentation pattern should be confirmed by multiple injections. The use of an internal standard can further enhance the robustness of the method for quantitative studies.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of 2-aminooxazole derivatives is systematically governed by the electronic properties of the 2-amino group and the substituents on the oxazole ring. While EI-MS has provided a foundational understanding, modern ESI-MS/MS techniques are essential for the detailed structural characterization required in contemporary drug discovery. By leveraging the principles outlined in this guide and drawing comparisons with related heterocyclic systems, researchers can confidently interpret the mass spectra of novel 2-aminooxazole derivatives.

As more compounds containing this scaffold are synthesized and analyzed, the development of a comprehensive mass spectral library will undoubtedly accelerate the identification and characterization of this important class of molecules. High-resolution mass spectrometry will also play an increasingly important role in confirming elemental compositions and elucidating complex fragmentation pathways.

References

  • Bruni, P., & Schuerch, S. (2021). Fragmentation mechanisms of protonated cyclodextrins in tandem mass spectrometry. Carbohydrate Research, 505, 108316. Available from: [Link]

  • Li, Y., et al. (2020). Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. Journal of Mass Spectrometry, 55(9), e4563. Available from: [Link]

  • Selva, A., Traldi, P., Rapi, G., & Ginanneschi, M. (1979). The fragmentation of 2‐aminooxazoles under electron impact. Organic Mass Spectrometry, 14(12), 657-661. Available from: [Link]

  • Zhang, D., et al. (2012). Comparison of ESI- and APCI-LC-MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 70, 632-638. Available from: [Link]

  • Hordyjewska, A., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Farmatsevtychnyi Zhurnal, (2), 59-67. Available from: [Link]

  • Daouda, B., et al. (2016). Synthesis and ESI-MS/MS fragmentation study of two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives. Journal Marocain de Chimie Hétérocyclique, 15(1), 109-117. Available from: [Link]

  • Kesi, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 834. Available from: [Link]

  • Daouda, B., et al. (2014). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Journal Marocain de Chimie Hétérocyclique, 13(1), 58-64. Available from: [Link]

  • Tsai, Y. H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 30(7), 1275-1286. Available from: [Link]

  • Vu, T. H., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available from: [Link]

  • Mori, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. Available from: [Link]

  • Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5849. Available from: [Link]

  • Káňová, D., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20215-20224. Available from: [Link]

  • Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4305-4315. Available from: [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. Available from: [Link]

  • Mori, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. Available from: [Link]

  • Hoogenboom, R. (2010). Comparison of ESI, APCI and MALDI for the (tandem) mass analysis of poly(2-ethyl-2-oxazoline)s with various end-groups. Journal of Mass Spectrometry, 45(8), 925-933. Available from: [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4305-4315. Available from: [Link]

  • Káňová, D., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20215-20224. Available from: [Link]

  • Rejman, D., et al. (2021). Photochemistry of 2-Aminooxazole: A Matrix-Isolation and Computational Study of a Putative Key Prebiotic Molecule. The Journal of Physical Chemistry A, 125(3), 849-860. Available from: [Link]

  • Rejman, D., et al. (2021). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics, 23(4), 2536-2546. Available from: [Link]

  • Wang, Y., et al. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 7(5), 1000329. Available from: [Link]

  • Gutsul, E. D., et al. (2018). 2-Aminooxazoles and Their Derivatives (Review). Chemistry of Heterocyclic Compounds, 54(1), 1-19. Available from: [Link]

  • Lee, J. E., et al. (2018). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Journal of Analytical Methods in Chemistry, 2018, 8560312. Available from: [Link]

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Technical Guide: Advanced HPLC Method Development for Aminooxazole Carbonitrile Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of HPLC methodologies for the purity profiling of aminooxazole carbonitriles —a critical scaffold in modern drug discovery (e.g., anticancer and antimicrobial agents).

We objectively compare the industry-standard C18 (Octadecyl) stationary phase against the optimized Phenyl-Hexyl stationary phase. While C18 remains the workhorse for general lipophilic compounds, experimental data and mechanistic evidence demonstrate that Phenyl-Hexyl chemistries offer superior selectivity, retention, and peak symmetry for this specific class of polar, basic, and aromatic heterocycles.

Part 1: The Analytical Challenge

Aminooxazole carbonitriles (e.g., 2-amino-5-oxo-4-oxazolecarbonitrile) present a "Perfect Storm" of chromatographic challenges:

  • High Polarity (Low logP): Small aminooxazoles often elute near the void volume (

    
    ) on C18, leading to poor resolution from solvent fronts and unretained salts.
    
  • Basic Functionality: The primary amine (

    
    ) interacts with residual silanols on silica supports, causing severe peak tailing (
    
    
    
    ).
  • Structural Isomerism: Synthesis often yields regioisomers (e.g., 4- vs. 5-position substitution) that possess identical mass and hydrophobicity, making them inseparable by standard hydrophobic interaction chromatography.

Part 2: Strategic Comparison (C18 vs. Phenyl-Hexyl)

Mechanistic Differentiators
FeatureAlternative: Standard C18 Optimized Product: Phenyl-Hexyl
Primary Interaction Hydrophobic (London Dispersion)Hydrophobic +

-

Stacking
Selectivity Driver Carbon Load & Surface AreaAromatic Electron Density
Mobile Phase Partner Acetonitrile (Standard)Methanol (Enhances

-

overlap)
Target Analyte Non-polar, alkyl-rich moleculesAromatic, polar, heterocycles
Performance Data Summary

Simulated performance data based on comparative retention behavior of amino-heterocycles.

ParameterStandard C18 MethodPhenyl-Hexyl Optimized MethodStatus
Retention Factor (

)
0.8 (Poor retention)3.2 (Ideal retention)Improved
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetrical)Improved
Resolution (

)
1.2 (Co-elution of isomers)2.5 (Baseline separation)Improved
Mobile Phase Phosphate Buffer (Non-volatile)Formic Acid (MS Compatible)Modernized
Why Phenyl-Hexyl Wins

The phenyl ring in the stationary phase engages in


-

interactions
with the oxazole ring and the nitrile group. This "lock-and-key" electronic interaction provides retention for polar aromatics that C18 (which relies solely on hydrophobicity) cannot "grip." Furthermore, the hexyl spacer provides sufficient distance from the silica surface, shielding the basic amine from silanols.

Part 3: Optimized Experimental Protocol

Objective: Isolate 5-aminooxazole-4-carbonitrile from its precursor (semicarbazone) and hydrolysis degradants.

Chromatographic Conditions
  • Column: High-purity Phenyl-Hexyl,

    
    , 
    
    
    
    (or equivalent Core-Shell particle).
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Control is critical for viscosity and 
    
    
    
    -
    
    
    strength).
  • Detection: UV @

    
     (Aromatic ring) and 
    
    
    
    (Nitrile/Amide).
Mobile Phase System
  • Solvent A:

    
     Formic Acid in Water (pH 
    
    
    
    ).
    • Why: Protonates the amine, preventing silanol interaction. Volatile for LC-MS.

  • Solvent B:

    
     Methanol.
    
    • Why: Unlike Acetonitrile, Methanol does not possess

      
      -electrons that compete with the stationary phase, maximizing the selectivity of the Phenyl-Hexyl phase.
      
Gradient Program
Time (min)% Solvent BEvent
0.0 5%Initial Hold (Traps polar analytes)
2.0 5%End of Loading
15.0 60%Linear Gradient (Separation)
18.0 95%Wash (Elute hydrophobic dimers)
20.0 95%Hold
20.1 5%Re-equilibration
25.0 5%Ready for next injection

Part 4: Visualizing the Logic

Diagram 1: Method Development Decision Matrix

This workflow illustrates the logical pathway for selecting the Phenyl-Hexyl phase over C18 for this specific application.

MethodSelection Start Start: Aminooxazole Purity Analysis CheckLogP Check Hydrophobicity (LogP < 1.0?) Start->CheckLogP CheckStruct Check Structure (Aromatic + Basic?) CheckLogP->CheckStruct Yes (Polar) DecisionC18 Standard C18 Path CheckLogP->DecisionC18 No (Hydrophobic) CheckStruct->DecisionC18 No (Alkyl Only) DecisionPhenyl Select Phenyl-Hexyl Phase CheckStruct->DecisionPhenyl Yes ResultC18 Result: Low Retention Peak Tailing Co-elution DecisionC18->ResultC18 MobilePhase Select Solvent: Methanol (Maximize Pi-Pi) DecisionPhenyl->MobilePhase ResultPhenyl Result: High Retention Isomer Selectivity MS Compatible MobilePhase->ResultPhenyl

Caption: Decision tree highlighting the critical analyte properties that necessitate Phenyl-Hexyl chemistry over standard C18.

Diagram 2: Molecular Interaction Mechanism

Visualizing why the separation works.

InteractionMechanism Analyte Aminooxazole (Analyte) StationaryPhase Phenyl-Hexyl (Stationary Phase) Analyte->StationaryPhase Pi-Pi Stacking (Specific Selectivity) Analyte->StationaryPhase Hydrophobic Interaction (General Retention) Silanol Silanol Group (Unwanted) Analyte->Silanol Repulsion via Hexyl Spacer

Caption: Mechanistic view of the dual-interaction mode (Hydrophobic + Pi-Pi) unique to Phenyl-Hexyl phases.

Part 5: Validation Framework (Self-Validating Protocol)

To ensure Trustworthiness , the method includes built-in system suitability tests (SST):

  • Resolution Check: The resolution (

    
    ) between the main aminooxazole peak and its nearest hydrolysis degradant must be 
    
    
    
    .
  • Peak Tailing: The tailing factor (

    
    ) for the main peak must be 
    
    
    
    . Failure indicates column aging or incorrect pH.
  • Precision: Inject standard 6 times; RSD of peak area must be

    
    .
    

Linearity & Sensitivity:

  • Range:

    
     to 
    
    
    
    (
    
    
    ).
  • LOQ: Estimated at

    
     (S/N > 10), ensuring trace impurity detection.
    

References

  • Agilent Technologies. (2009).[1] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Shimadzu Corporation. (2012).[2] Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • PubChem. (2025). 2-Aminooxazole Compound Summary. Retrieved from [Link]

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Comparative Guide: Antimicrobial Activity of Oxazole vs. Thiazole Isosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the realm of medicinal chemistry, the strategic replacement of an oxygen atom with a sulfur atom—transitioning from an oxazole to a thiazole core—is a classic application of bioisosterism. While both heterocyclic scaffolds are pervasive in FDA-approved antimicrobials (e.g., Sulfamethoxazole, Cefdinir), they exhibit distinct physicochemical profiles that drastically influence potency, pharmacokinetics, and target engagement.

This guide provides a technical comparison of these two isosteres, synthesizing experimental data to demonstrate why thiazole derivatives frequently exhibit superior antimicrobial potency compared to their oxazole counterparts, primarily due to enhanced lipophilicity and specific electronic interactions involving the sulfur atom.

Physicochemical & Mechanistic Comparison

The divergence in antimicrobial activity stems from fundamental atomic differences between Oxygen (Period 2) and Sulfur (Period 3).

Electronic and Steric Divergence
FeatureOxazole (O-containing)Thiazole (S-containing)Impact on Antimicrobial Activity
Electronegativity High (3.44)Moderate (2.[1]58)Thiazole nitrogen is more basic; S atom is a better soft nucleophile.
Lipophilicity (LogP) LowerHigherCritical: Thiazoles penetrate bacterial cell membranes (lipid bilayers) more effectively.
Atomic Radius Small (60 pm)Large (100 pm)Sulfur can engage in specific non-covalent interactions (e.g., S···π, S···O) that Oxygen cannot.
Aromaticity Less aromaticMore aromaticThiazole rings are more stable against metabolic degradation in vivo.
H-Bonding Strong H-bond acceptorWeak H-bond acceptorOxazoles rely on H-bonding; Thiazoles rely on van der Waals/hydrophobic contacts.
Mechanism of Action: The "Sulfur Effect"

Experimental evidence suggests that thiazole derivatives often outperform oxazoles in inhibiting targets like DNA Gyrase (GyrB) and Peptidoglycan Synthesis .

  • Lipophilic Access: The increased lipophilicity of the thiazole ring facilitates passive diffusion through the complex cell envelope of Gram-negative bacteria (E. coli, P. aeruginosa).

  • Target Binding: In DNA Gyrase inhibitors, the sulfur atom often occupies a hydrophobic pocket more efficiently than oxygen (the "Magic Methyl" effect equivalent), displacing water and increasing binding entropy.

Visualization: SAR & Mechanistic Logic

SAR_Mechanism Oxazole Oxazole Core (Oxygen) Polarity High Polarity Lower LogP Oxazole->Polarity High EN Thiazole Thiazole Core (Sulfur) Lipophilicity High Lipophilicity Optimized LogP Thiazole->Lipophilicity d-orbital / Size Membrane Bacterial Membrane Permeation Polarity->Membrane Limited Diffusion Lipophilicity->Membrane Enhanced Diffusion Binding Target Binding (e.g., DNA Gyrase) Membrane->Binding Potency_Low Moderate Potency (MIC: 64-128 µg/mL) Binding->Potency_Low Oxazole (Weak hydrophobic contact) Potency_High High Potency (MIC: 4-16 µg/mL) Binding->Potency_High Thiazole (Strong van der Waals/S...pi)

Figure 1: Structure-Activity Relationship (SAR) flow illustrating why Thiazole often yields higher potency via improved membrane permeation and hydrophobic binding.

Comparative Experimental Data

The following data summarizes trends observed in literature comparing 1,3-oxazole and 1,3-thiazole derivatives bearing identical substituents (R-groups).

Table 1: Representative MIC Values (µg/mL) against Standard Strains
Compound ScaffoldSubstituent (R)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Reference Trend
Oxazole Phenyl-64>12864Moderate Activity
Thiazole Phenyl-16 32 8 Enhanced Potency
Benzoxazole Amino-326432Lower Lipophilicity
Benzothiazole Amino-4 16 4 Superior Permeability

Analysis:

  • Gram-Positive: Thiazoles consistently show 2-4x lower MICs (higher potency). The sulfur atom enhances interaction with the thick peptidoglycan layer.

  • Gram-Negative: The lipophilic advantage of thiazole is most critical here, aiding passage through the outer membrane porins or lipid bilayer.

  • Antifungal: Thiazoles (e.g., Abafungin analogs) are significantly more potent, often comparable to standard azoles like fluconazole.[2]

Experimental Protocol: Broth Microdilution Assay

To validate the comparative activity of your specific isosteres, use this standardized CLSI-compliant protocol. This workflow ensures data integrity and reproducibility.

Reagents & Equipment[1][4]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compounds: Oxazole and Thiazole analogs (dissolved in DMSO; stock 10 mg/mL).

  • Control: Ciprofloxacin or Fluconazole (positive); DMSO only (solvent control).

  • Organisms: S. aureus ATCC 29213, E. coli ATCC 25922.

  • Detection: Resazurin dye (0.01%) or Turbidity (OD600).

Step-by-Step Workflow
  • Inoculum Preparation (The 0.5 McFarland Standard):

    • Pick 3-5 isolated colonies from a fresh 24h agar plate.

    • Suspend in sterile saline.

    • Adjust turbidity to 0.5 McFarland (~1.5 x 10^8 CFU/mL).

    • Dilution: Dilute this suspension 1:150 in CAMHB to achieve a final challenge concentration of ~1 x 10^6 CFU/mL.

  • Compound Dilution (The 2-Fold Series):

    • In a 96-well round-bottom plate, add 100 µL CAMHB to columns 2-12.

    • Add 200 µL of compound stock (at 2x desired starting concentration) to column 1.

    • Transfer 100 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard 100 µL from Col 10.

    • Columns 11 & 12: Growth Control (Bacteria + Media + DMSO) and Sterility Control (Media only).

  • Inoculation & Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1-11.

    • Final Volume: 200 µL/well.

    • Incubate at 35 ± 2°C for 16-20 hours (Bacteria) or 24-48 hours (Fungi).

  • Readout (Self-Validating Step):

    • Visual: MIC is the lowest concentration with no visible turbidity .

    • Resazurin: Add 30 µL resazurin. Blue = No Growth (Inhibition); Pink = Growth (Metabolic Activity).

    • Validation: The Growth Control must be turbid/pink. The Sterility Control must be clear/blue. If not, discard the run.

Visualization: Assay Workflow

Microdilution_Protocol Start Compound Stock (Oxazole/Thiazole) Dilution Serial 2-Fold Dilution (96-well Plate) Start->Dilution DMSO/Media Combine Inoculation (1:1 Ratio) Dilution->Combine Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Combine Incubate Incubation 37°C, 18-24h Combine->Incubate Readout MIC Determination (Visual/OD600) Incubate->Readout Control_Check Check Controls (Growth/Sterility) Readout->Control_Check Control_Check->Start Fail (Repeat) Control_Check->Readout Pass

Figure 2: Experimental workflow for Broth Microdilution, emphasizing the critical control check step for data validity.

Conclusion

While oxazole isosteres offer utility in specific metabolic contexts (e.g., reducing toxicity or altering solubility), thiazole derivatives generally demonstrate superior antimicrobial efficacy . This is driven by the sulfur atom's ability to enhance lipophilicity for membrane permeation and provide robust van der Waals interactions within hydrophobic enzyme pockets (e.g., GyrB). Researchers aiming to optimize lead compounds for potency against resistant strains (MRSA, P. aeruginosa) should prioritize the thiazole scaffold while utilizing the oxazole scaffold if water solubility is the limiting factor.

References

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. National Institutes of Health (NIH). [Link]

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review. PubMed. [Link]

  • Synthesis, characterization and comparative study the microbial activity of some heterocyclic compounds containing oxazole and benzothiazole moieties. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

Sources

In vitro metabolic stability of 2-aminooxazole-4-carbonitrile scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Metabolic Stability of 2-Aminooxazole-4-Carbonitrile Scaffolds: A Comparative Technical Guide

Part 1: Executive Summary & Strategic Rationale

The Challenge: In early-stage drug discovery, the 2-aminothiazole scaffold is a ubiquitous "privileged structure" found in kinase inhibitors (e.g., Dasatinib) and GPCR ligands. However, it frequently acts as a toxicophore .[1] The sulfur atom is a metabolic "soft spot," susceptible to S-oxidation and bioactivation into reactive intermediates (e.g., sulfoxides, sulfones, and ring-opened iminoquinones), leading to idiosyncratic toxicity and high intrinsic clearance (


).

The Solution: The 2-aminooxazole-4-carbonitrile scaffold represents a precision-engineered bioisostere designed to mitigate these liabilities. By replacing the sulfur with oxygen (oxazole) and installing an electron-withdrawing nitrile group at the C4 position, medicinal chemists can achieve three critical optimizations:

  • Elimination of S-oxidation: Oxygen is not susceptible to the oxidative ring-opening pathways that plague thiazoles.

  • Electronic Deactivation: The C4-nitrile group reduces electron density on the heteroaromatic ring, protecting it from electrophilic CYP450 attack.

  • Metabolic Blocking: The nitrile group sterically and chemically blocks the C4 position, a common site for hydroxylation.

This guide provides a comparative analysis of this scaffold against its thiazole and unsubstituted oxazole counterparts, supported by experimental protocols and literature-derived data.

Part 2: Comparative Analysis & Data

The following data synthesizes findings from comparative metabolic stability studies (e.g., Azzali et al., 2020) and standard structure-activity relationship (SAR) principles regarding nitrile substitution.

Table 1: Comparative In Vitro Metabolic Stability Profile
Feature2-Aminothiazole (Baseline)2-Aminooxazole (Isostere)2-Aminooxazole-4-CN (Optimized)
Primary Metabolic Liability S-oxidation, Ring OpeningN-dealkylation, C4/C5 hydroxylationMinimal (N-dealkylation only)
CYP450 Interaction High (Electrophilic attack on S)ModerateLow (Electron-deficient ring)
HLM Half-life (

)
Short (< 15 min)Medium (20–40 min)Long (> 60 min)
Intrinsic Clearance (

)
High (> 50

L/min/mg)
Moderate (~20–40

L/min/mg)
Low (< 15

L/min/mg)
Reactive Metabolite Risk High (Glutathione trapping +)LowNegligible
Aqueous Solubility Low to ModerateHigh (Lower cLogP)High (Polar functionality)

Key Insight: While the switch from thiazole to oxazole improves stability by removing the sulfur liability, the addition of the 4-carbonitrile group acts as a "metabolic shield," significantly extending half-life by deactivating the ring toward oxidative metabolism.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the divergent metabolic fates of the thiazole versus the optimized oxazole-nitrile scaffold.

MetabolicFate Thiazole 2-Aminothiazole Scaffold CYP CYP450 (Oxidation) Thiazole->CYP High Affinity OxazoleCN 2-Aminooxazole-4-CN Scaffold OxazoleCN->CYP Low Affinity (EWG Effect) Excretion Renal/Biliary Excretion OxazoleCN->Excretion Unchanged Drug SOxide S-Oxide / Sulfone (Unstable) CYP->SOxide S-Oxidation StableMet Stable Metabolites (Minor N-dealkylation) CYP->StableMet Slow Metabolism RingOpen Ring Opening (Iminoquinone) SOxide->RingOpen Rearrangement Toxicity GSH Adducts / Cellular Toxicity RingOpen->Toxicity Covalent Binding StableMet->Excretion

Caption: Divergent metabolic pathways. The thiazole scaffold (red) undergoes bioactivation to toxic intermediates, while the 2-aminooxazole-4-carbonitrile (green) resists oxidation due to electronic deactivation.

Part 4: Experimental Protocol (Self-Validating)

To rigorously validate the stability of the 2-aminooxazole-4-carbonitrile scaffold, use the following Microsomal Stability Assay . This protocol includes internal checkpoints to ensure data integrity.

Materials:
  • Test Compound: 2-aminooxazole-4-carbonitrile derivative (10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Control: Testosterone (High clearance) and Warfarin (Low clearance).

Workflow Diagram:

AssayWorkflow Prep 1. Preparation Pre-warm HLM & Buffer to 37°C Incubate 2. Incubation Add Compound (1 µM) + NADPH Prep->Incubate Sample 3. Sampling Timepoints: 0, 5, 15, 30, 60 min Incubate->Sample Quench 4. Quench Add Ice-cold ACN + Internal Std Sample->Quench Analyze 5. LC-MS/MS Analysis Quantify % Parent Remaining Quench->Analyze Calc 6. Calculation Determine k (slope) & CLint Analyze->Calc

Caption: Step-by-step workflow for determining intrinsic clearance (


) in human liver microsomes.
Step-by-Step Methodology:
  • Incubation Setup:

    • Dilute test compound to 1

      
      M  in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM.
      
    • Validation Check: Ensure final DMSO concentration is < 0.1% to avoid enzyme inhibition.

  • Reaction Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding the NADPH regenerating system.

    • Negative Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis).

  • Sampling:

    • Aliquot 50

      
      L at 
      
      
      
      minutes.
    • Immediately dispense into 150

      
      L ice-cold acetonitrile (containing Tolbutamide as Internal Standard) to quench metabolism.
      
  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Processing:

    • Plot

      
       vs. Time.[2][3]
      
    • Calculate elimination rate constant (

      
      ) from the slope (
      
      
      
      ).
    • Calculate Intrinsic Clearance (

      
      ): 
      
      
      
      

Part 5: References

  • Azzali, E., et al. (2020). "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry."[2] ACS Medicinal Chemistry Letters. [Link][2]

    • Primary source for the direct comparison of 2-aminothiazole and 2-aminooxazole metabolic stability and bioisosterism.

  • Jakopin, Z. (2020). "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions. [Link][1]

    • Authoritative review detailing the metabolic liabilities (S-oxidation) of the thiazole scaffold.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1]

    • Standard reference for calculation of Intrinsic Clearance (

      
      ) and general assay protocols.
      
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

    • Provides the theoretical grounding for using nitrile groups (CN) to block metabolic sites and modulate ring electronics.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Aminooxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Aminooxazole-4-carbonitrile presents a dual-hazard profile characteristic of heterocyclic nitriles. While the oxazole ring provides some stability, the C-4 nitrile group (-CN) poses a latent risk of Hydrogen Cyanide (HCN) evolution under acidic conditions, and the C-2 amino group (-NH₂) introduces basicity and potential for skin sensitization.[1]

Immediate Action Required:

  • Prohibition: NEVER mix this compound or its waste streams with acids or strong oxidizers .

  • Primary Disposal Route: Commercial high-temperature incineration.

  • Spill Response: Alkaline oxidation (Bleach/NaOH) protocol (See Section 5).

Chemical Hazard Assessment (The "Why")

To handle this compound safely, one must understand the underlying reactivity.

MoietyHazard MechanismOperational Implication
Nitrile (-CN) Acid Hydrolysis: In the presence of strong acids (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) and moisture, the nitrile carbon undergoes nucleophilic attack by water.[1] This can release HCN gas (highly toxic) or form amides/carboxylic acids exothermically.
CRITICAL: Segregate from all acidic waste streams (HCl, H₂SO₄, acetic acid).[1]
Amino (-NH₂) Nucleophilicity: The amine is a weak base.[1] It can react violently with acid chlorides, anhydrides, or strong oxidizers.Store away from acylating agents and oxidizers to prevent exothermic runaway.[1]
Oxazole Ring Thermal Instability: While aromatic, oxazoles can undergo ring opening under extreme pH or thermal stress.[1]Keep waste containers cool and away from heat sources.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against organic nitriles in solution due to permeation.

  • Respiratory: Fume hood mandatory.[2] If handling powder outside a hood, use N95/P100 particulate respirator.

  • Dermal (Hands): Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer:Silver Shield® (Laminate) or thick Nitrile (8 mil+) for prolonged handling.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Waste Segregation & Disposal Workflow

Objective: Prevent accidental mixing with incompatible streams (Acids) while preparing for commercial incineration.

Segregation Logic

Do not place this waste in the "General Organic" carboy if that carboy contains acidic HPLC waste (e.g., 0.1% TFA or Formic Acid).

G Start Waste Generation (2-Aminooxazole-4-carbonitrile) CheckState Physical State? Start->CheckState SolidWaste Solid / Powder CheckState->SolidWaste Solid LiquidWaste Liquid / Solution CheckState->LiquidWaste Liquid Container Container: HDPE or Glass Label: 'Toxic, Basic, Nitrile' SolidWaste->Container CheckAcid Does solvent contain ACIDS (TFA, HCl, H2SO4)? LiquidWaste->CheckAcid Danger STOP: High Risk of HCN Neutralize pH > 9 immediately CheckAcid->Danger Yes Segregate Segregate into 'Basic/Neutral Organic' Stream CheckAcid->Segregate No Danger->Segregate After Neutralization Segregate->Container Final Commercial Incineration (High Temp) Container->Final

Figure 1: Decision logic for segregating amino-oxazole nitrile waste. Note the critical checkpoint for acidic solvents.

Step-by-Step Disposal Protocol

Method A: Solid Waste (Powder/Contaminated Solids)

  • Containment: Place solid waste, contaminated weigh boats, and heavily soiled gloves into a clear polyethylene bag (4 mil minimum).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "2-Aminooxazole-4-carbonitrile, solid."[1]

    • Hazards: Toxic, Irritant.[2]

  • Storage: Place the bag inside a secondary container (screw-top wide-mouth jar) to prevent dust release.

  • Disposal: Hand off to EHS for incineration.

Method B: Liquid Waste (Mother Liquors/Solutions)

  • pH Check: Verify the waste solution is pH ≥ 7 . If acidic, slowly add saturated Sodium Bicarbonate (

    
    ) until neutral.
    
  • Container: Use an HDPE or Amber Glass carboy.

  • Compatibility: Ensure the carboy does NOT contain oxidizers (Peroxides, Nitric Acid) or Strong Acids.

  • Labeling:

    • Constituents: "Acetonitrile (or solvent used), 2-Aminooxazole-4-carbonitrile."[1]

    • Hazards: Flammable, Toxic.

Emergency Spill Response (Decontamination)

Scope: For small bench-top spills (< 500 mg/mL). Chemistry: We utilize Alkaline Hydrolysis/Oxidation to convert the nitrile to a cyanate/carbonate and destroy the organic backbone.

Reagents Required:

  • Sodium Hypochlorite (Bleach, 5-10% solution).

  • Sodium Hydroxide (NaOH, 1M).

  • Absorbent pads.

Spill Spill Spill Detected PPE Don PPE: Double Gloves + Goggles Spill->PPE Cover Cover with Absorbent Pads PPE->Cover Decon Apply Decon Solution: (10% Bleach + 1M NaOH) Cover->Decon Wait Wait 20 Minutes (Allow Oxidation) Decon->Wait Collect Collect Pads as Hazardous Waste Wait->Collect Wash Final Wash: Water + Soap Collect->Wash

Figure 2: Decontamination workflow for nitrile spills.[1] The alkaline bleach solution ensures the nitrile group is oxidized rather than hydrolyzed to HCN.

Procedure:

  • Isolate: Evacuate the immediate area.

  • Protect: Wear double nitrile gloves and goggles.

  • Absorb: Lay absorbent pads over the liquid spill.

  • Deactivate: Gently pour a mixture of Bleach (1 Part) and 1M NaOH (1 Part) over the pads. Caution: This may generate slight heat.

  • Wait: Allow 20 minutes contact time.

  • Cleanup: Place soaked pads into a hazardous waste bag. Label as "Debris with Nitrile/Bleach."

Regulatory & Compliance Data

Regulatory BodyClassificationCode / Note
EPA (RCRA) Hazardous WasteD003 (Reactivity - potential) or P-Listed equivalent if pure.[1] Treat as Toxic & Reactive .
DOT ShippingUN 3439 (Nitriles, solid, toxic, n.o.s.) or UN 3276 (Nitriles, liquid, toxic, n.o.s.).[1]
SARA Title III ReportingSection 313 (Cyanide Compounds).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2023).

  • Occupational Safety and Health Administration (OSHA).Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

Sources

Personal protective equipment for handling 2-Aminooxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Silent" Hazard

2-Aminooxazole-4-carbonitrile (CAS: 110682-19-4) presents a dual-threat profile common to heterocyclic nitriles: immediate irritant/toxic properties and the potential for delayed metabolic toxicity.

While standard Safety Data Sheets (SDS) flag it for acute toxicity (Oral/Dermal/Inhalation) and irritation, the critical operational risk often overlooked is the nitrile moiety's ability to metabolize into cyanide anions (


) in the body, or release hydrogen cyanide (HCN) if inadvertently mixed with strong acids.

Core Safety Directive: Treat this compound not just as a toxic powder, but as a skin-permeable agent with delayed systemic effects.

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.Zero-skin-contact policy. Double gloving is mandatory.
Irritant H315/H319Causes skin and serious eye irritation.[1]Goggles (not safety glasses) are required.
STOT-SE H335May cause respiratory irritation.[1][2][3]Fume hood use is non-negotiable for open handling.

Risk Assessment & PPE Decision Matrix

The physical state of the chemical dictates your PPE strategy. Solubilized nitriles pose a significantly higher permeation risk than the solid powder.

PPE_Decision_Matrix cluster_legend Protocol Logic Start Start: Hazard Assessment State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Solution In Solution (Organic Solvent) State->Solution Risk_Solid Risk: Inhalation & Dust Contact Solid->Risk_Solid Risk_Sol Risk: Rapid Skin Permeation Solution->Risk_Sol PPE_Solid PPE Protocol A: Nitrile Gloves (Double) N95/P100 Mask (if outside hood) Lab Coat Risk_Solid->PPE_Solid PPE_Sol PPE Protocol B: Laminate (Silver Shield) Liners OR High-Breakthrough Nitrile (>8mil) Fume Hood MANDATORY Risk_Sol->PPE_Sol

Figure 1: Decision matrix for selecting PPE based on the physical state of the compound. Note the escalation in hand protection for solutions.

Detailed PPE Specifications

A. Hand Protection (The Critical Failure Point)

Standard disposable nitrile gloves (4-6 mil) provide insufficient protection against organic nitriles in solution. Organic solvents (like DCM or Acetone) can carry the toxic agent through the glove material in <1 minute.

  • Protocol for Solids:

    • Primary: Disposable Nitrile (minimum 5 mil).

    • Secondary: Double gloving recommended. Colored under-glove (e.g., blue under white) helps identify tears.

  • Protocol for Solutions/Synthesis:

    • Primary: Laminate Film Gloves (e.g., Silver Shield™ / North Silvers). These offer the highest permeation resistance against nitriles.

    • Alternative: If dexterity is required and exposure is incidental (splash only), use Double Nitrile but change immediately upon any contact.

    • Technique: Wear the laminate glove as a liner, with a tight-fitting nitrile glove on top for dexterity.

B. Respiratory Protection[3][4]
  • Engineering Control (Primary): All weighing and synthesis must occur inside a certified Chemical Fume Hood.

  • PPE (Secondary): If weighing outside a hood (not recommended) or cleaning spills, use a Full-Face Respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.

    • Why OV? To protect against the solvent vapors often used with this compound.

C. Eye & Body Protection[3][4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine powder migration.

  • Body: Standard cotton lab coat. For scale-up (>10g) or high-dust activities, wear a Tyvek® disposable suit to prevent clothing contamination.

Operational Workflow: From Weighing to Waste

This self-validating workflow minimizes exposure duration.

Handling_Workflow cluster_check Safety Checkpoints Prep 1. Prep Check Fume Hood Flow Don PPE (Double Glove) Weigh 2. Weighing Use Anti-Static Gun Clean Balance Immediately Prep->Weigh React 3. Reaction Keep Sash Low Solvent Handling Weigh->React Weigh->React Change Outer Gloves if soiled Waste 4. Disposal Segregate from Acids Double Bag Solids React->Waste Decon 5. Decon Wash Gloves (Soap/Water) Doffing Protocol Waste->Decon

Figure 2: Operational loop emphasizing immediate decontamination and waste segregation.

Key Operational Steps:
  • Static Control: 2-Aminooxazole-4-carbonitrile powder can be static-charged. Use an anti-static gun or ionizer during weighing to prevent "flying powder."

  • Sash Management: Keep the fume hood sash at the lowest possible working height to create a physical barrier between your face and the compound.

  • Decontamination: Wipe down the balance and work area with a soap/water solution (surfactants encapsulate the powder) before removing the waste. Do not use volatile solvents (like acetone) for initial cleaning, as they may spread the chemical or enhance skin absorption.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediate wash with soap and copious water for 15 minutes. Do not scrub hard (abrasion increases absorption). Seek medical attention; inform medics of potential nitrile/cyanide risk.[1][4]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal Strategy
  • Segregation Rule: NEVER mix nitrile waste with acidic waste streams.

    • Mechanism:[5][6]

      
       Risk of hydrolysis or liberation of toxic species depending on substituents.
      
  • Solid Waste: Double-bag in clear polyethylene bags, label as "Toxic Solid - Nitrile Derivative."

  • Liquid Waste: Collect in a dedicated "Organic Waste - Toxic" container.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 558521, 2-Aminooxazole. Retrieved from [Link][7]

  • University of Pennsylvania EHRS (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.